molecular formula C19H17NOS B8242835 5-(Di-p-tolylamino)thiophene-2-carbaldehyde

5-(Di-p-tolylamino)thiophene-2-carbaldehyde

Cat. No.: B8242835
M. Wt: 307.4 g/mol
InChI Key: KIDANXQJPSEATQ-UHFFFAOYSA-N
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Description

5-(Di-p-tolylamino)thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C19H17NOS and its molecular weight is 307.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Di-p-tolylamino)thiophene-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Di-p-tolylamino)thiophene-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-methyl-N-(4-methylphenyl)anilino)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NOS/c1-14-3-7-16(8-4-14)20(17-9-5-15(2)6-10-17)19-12-11-18(13-21)22-19/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDANXQJPSEATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(S3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Di-p-tolylamino Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to di-p-tolylamino thiophene derivatives. These compounds are of significant interest in materials science and medicinal chemistry due to their unique electronic and photophysical properties, which make them valuable building blocks for organic electronics and potential therapeutic agents. This document delves into the core synthetic strategies, offering detailed experimental protocols, mechanistic insights, and comparative data to aid researchers in the successful synthesis and application of these promising molecules.

Introduction: The Significance of Di-p-tolylamino Thiophene Scaffolds

The fusion of the electron-rich di-p-tolylamine moiety with the versatile thiophene ring system gives rise to a class of compounds with tunable electronic properties. The nitrogen atom's lone pair of electrons can effectively delocalize into the thiophene ring, influencing the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This electronic interplay is crucial for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Furthermore, the structural motif of arylamino-heterocycles is prevalent in many biologically active compounds, making these derivatives attractive targets for drug discovery programs.

This guide will focus on the most prevalent and effective methods for the synthesis of di-p-tolylamino thiophene derivatives: the Buchwald-Hartwig amination and the emerging strategy of direct C-H amination. For each methodology, we will explore the underlying principles, provide detailed experimental procedures, and discuss the critical parameters that influence reaction outcomes.

Part 1: The Workhorse of C-N Bond Formation: Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination has become the gold standard for the formation of carbon-nitrogen bonds in organic synthesis. This cross-coupling reaction offers a versatile and efficient route to arylamines from aryl halides and amines, demonstrating broad functional group tolerance and high yields.

Mechanistic Rationale: A Palladium-Catalyzed Dance

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of palladium precursor, phosphine ligand, and base is critical for the success of the reaction, as each component plays a pivotal role in the efficiency and selectivity of the catalytic cycle. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups, have proven to be particularly effective in promoting the reductive elimination step, which is often the rate-limiting step of the cycle.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Oxidative Addition Complex L_nPd(II)(Ar)(X) Pd(0)L_n->Oxidative Addition Complex Ar-X Amine Coordination [L_nPd(II)(Ar)(HNR_2)]+X- Oxidative Addition Complex->Amine Coordination HNR_2 Palladium-Amido Complex L_nPd(II)(Ar)(NR_2) Amine Coordination->Palladium-Amido Complex Base, -Base-H+ Palladium-Amido Complex->Pd(0)L_n Product Ar-NR_2 Palladium-Amido Complex->Product Reductive Elimination Ar-X Aryl Halide (Ar-X) HNR_2 Amine (HNR_2) Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Synthesis of the Key Precursor: Di-p-tolylamine

Before embarking on the synthesis of the target thiophene derivatives, it is essential to have access to the key amine precursor, di-p-tolylamine. While commercially available, its synthesis in the laboratory is a straightforward application of the Buchwald-Hartwig amination itself, typically by coupling p-toluidine with an arylating agent like p-bromotoluene.

Experimental Protocol: Synthesis of Di-p-tolylamine

  • Reaction Setup: In a glovebox, charge a Schlenk tube with a magnetic stir bar, palladium(II) acetate (Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (e.g., a biarylphosphine ligand, 2-4 mol%), and sodium tert-butoxide (NaOtBu, 1.2-1.5 equivalents).

  • Addition of Reactants: Add p-toluidine (1.0 equivalent) and p-bromotoluene (1.1 equivalents) to the Schlenk tube, followed by the addition of an anhydrous solvent such as toluene or dioxane.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford di-p-tolylamine as a solid.

Table 1: Representative Reaction Parameters for Di-p-tolylamine Synthesis

ParameterConditionRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Readily available and effective precursors for generating the active Pd(0) catalyst.
Ligand Biarylphosphine ligands (e.g., XPhos, SPhos)Sterically bulky and electron-rich ligands that promote efficient oxidative addition and reductive elimination.
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base that facilitates the deprotonation of the amine.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are crucial for the stability of the catalyst and reactants.
Temperature 80 - 110 °CProvides the necessary thermal energy to overcome the activation barriers of the catalytic cycle.
Synthesis of Di-p-tolylamino Thiophene Derivatives

The coupling of di-p-tolylamine with halothiophenes (e.g., 2-bromothiophene or 3-bromothiophene) via the Buchwald-Hartwig amination provides a direct route to the desired di-p-tolylamino thiophene derivatives. The reactivity of the halothiophene can be influenced by the position of the halogen and the presence of other substituents on the thiophene ring.

Experimental Protocol: Synthesis of 2-(Di-p-tolylamino)thiophene

  • Reaction Setup: In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (2 mol%), a suitable biarylphosphine ligand (e.g., RuPhos, 4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Addition of Reactants: Add di-p-tolylamine (1.0 equivalent) and 2-bromothiophene (1.2 equivalents) to the Schlenk tube, followed by the addition of anhydrous toluene.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield 2-(di-p-tolylamino)thiophene.

Table 2: Key Parameters for Buchwald-Hartwig Amination of Halothiophenes

Parameter2-Halothiophene3-HalothiopheneRationale
Catalyst Loading 1-5 mol%1-5 mol%Higher loadings may be necessary for less reactive substrates.
Ligand RuPhos, XPhosBINAP, P(t-Bu)₃The choice of ligand can significantly impact the reaction rate and yield.
Base NaOtBu, K₃PO₄Cs₂CO₃, K₂CO₃Weaker bases can be employed for substrates with base-sensitive functional groups.
Solvent Toluene, DioxaneToluene, DioxaneAprotic solvents are essential to prevent catalyst deactivation.
Temperature 90-120 °C90-120 °CReaction temperature may need to be optimized based on the specific substrates.

Part 2: An Emerging Frontier: Direct C-H Amination

Direct C-H functionalization represents a more atom-economical and environmentally benign approach to the synthesis of complex molecules by avoiding the pre-functionalization of starting materials. While less established than the Buchwald-Hartwig amination for this specific transformation, direct C-H amination of thiophenes with di-p-tolylamine is a promising area of research.

Mechanistic Considerations: Activating the C-H Bond

The direct C-H amination of heteroarenes can proceed through various mechanisms, often involving a transition metal catalyst that facilitates the cleavage of a C-H bond and subsequent formation of a C-N bond. Palladium and copper catalysts are commonly employed. The regioselectivity of the C-H activation is a key challenge and is often directed by the electronic properties of the thiophene ring and the presence of directing groups.

Diagram: Conceptual Workflow for Direct C-H Amination

Direct_CH_Amination cluster_reactants Starting Materials Thiophene Thiophene Reaction_Vessel Reaction Vessel (Catalyst, Oxidant, Solvent) Thiophene->Reaction_Vessel Di_p_tolylamine Di-p-tolylamine Di_p_tolylamine->Reaction_Vessel Heating Heating (Thermal or Microwave) Reaction_Vessel->Heating Workup Aqueous Work-up & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Di-p-tolylamino Thiophene Purification->Product

Caption: A generalized workflow for the direct C-H amination of thiophene.

Challenges and Future Perspectives

The direct C-H amination of thiophenes with secondary diarylamines like di-p-tolylamine is still a developing field. Key challenges include achieving high regioselectivity, preventing self-coupling of the amine, and identifying robust catalyst systems that can operate under mild conditions. Future research in this area will likely focus on the development of novel catalysts and a deeper understanding of the reaction mechanisms to overcome these hurdles and establish direct C-H amination as a mainstream synthetic tool for this class of compounds.

Part 3: Characterization of Di-p-tolylamino Thiophene Derivatives

The structural elucidation and purity assessment of the synthesized di-p-tolylamino thiophene derivatives are crucial for their subsequent application. Standard spectroscopic techniques are employed for this purpose.

Table 3: Expected Spectroscopic Data for Di-p-tolylamino Thiophene Derivatives

TechniqueExpected Observations
¹H NMR Aromatic protons of the thiophene ring typically appear between δ 6.5 and 7.5 ppm. The tolyl protons will show characteristic signals in the aromatic region (δ 7.0-7.3 ppm) and a singlet for the methyl groups around δ 2.3 ppm.
¹³C NMR Aromatic carbons of the thiophene ring will be observed in the range of δ 110-150 ppm. The tolyl carbons will also appear in the aromatic region, with the methyl carbon signal around δ 21 ppm.
IR Spectroscopy Characteristic C-H stretching frequencies for the aromatic rings will be observed above 3000 cm⁻¹. C=C stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region. C-N stretching vibrations can be found in the 1250-1350 cm⁻¹ range.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the di-p-tolylamino thiophene derivative should be observed.

Conclusion

This technical guide has provided a detailed overview of the primary synthetic methodologies for accessing di-p-tolylamino thiophene derivatives. The Buchwald-Hartwig amination stands as a robust and well-established method, offering high yields and broad applicability. While direct C-H amination presents a more atom-economical alternative, further research is needed to fully realize its potential for this specific transformation. The experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in academic and industrial settings, facilitating the synthesis and exploration of this important class of organic materials.

References

  • JPH06100504A - Production of di-para tolylamine - Google P
  • Hooper, M. W., Utsunomiya, M., & Hartwig, J. F. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry, 68(7), 2861–2873. (URL: [Link])

  • The synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease - PubMed. (URL: [Link])

  • Tian, X., Lin, J., Zou, S., Lv, J., Huang, Q., Zhu, J., ... & Wang, Q. (2018). General procedure: A glassvial was charged with [Pd(IPr*me)(acac)Cl],neat amine (1.1 mmol), and the arylhalide (1 mmol) in dry 1,4-dioxane (1 mL) under an atmosphere of argonand sealed with a screw cap fitted with aseptum. LiHMDS (1.1 mmol) was subsequently injected at roomtemperature under argon, the reaction mixture was then refluxed at 110 for 3 h, After this time, dioxane was evaporated, the crude product wasdissolved in CH2Cl2.

literature review of D-pi-A organic dyes using thiophene linkers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to D-π-A Organic Dyes Utilizing Thiophene Linkers

Authored by a Senior Application Scientist

This guide provides a comprehensive review of Donor-π-Acceptor (D-π-A) organic dyes that feature thiophene-based linkers. It is intended for researchers and professionals in materials science, chemistry, and drug development, offering deep insights into the molecular design, synthesis, structure-property relationships, and applications of these versatile chromophores. We will move beyond simple procedural lists to explore the causal relationships that govern the performance of these dyes, grounding our discussion in authoritative literature and practical, field-proven methodologies.

The D-π-A Architecture: A Framework for Intramolecular Charge Transfer

The D-π-A design is one of the most successful frameworks for creating functional organic dyes, particularly for applications requiring efficient intramolecular charge transfer (ICT).[1] This "push-pull" architecture consists of three core components: an electron-donating group (D), an electron-accepting group (A), and a π-conjugated linker (or bridge) that connects them.[1][2] Upon photoexcitation, an electron is promoted from the donor, travels through the π-linker, and localizes on the acceptor. This ICT process is fundamental to the dye's function in devices like dye-sensitized solar cells (DSSCs).[2]

The choice of each component allows for the precise tuning of the dye's electronic and photophysical properties, including its absorption spectrum, and the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[1]

The Crucial Role of the Thiophene π-Linker

The π-linker is not merely a passive connector; it is a critical determinant of the dye's overall performance. Thiophene and its derivatives have emerged as exceptionally effective linkers for several key reasons:

  • Electron-Rich Nature: Thiophene is an electron-rich heterocycle, which facilitates efficient charge delocalization and transfer from the donor to the acceptor.[3]

  • Structural Versatility & Tunability: The thiophene unit can be easily modified. Oligothiophenes can be used to extend the conjugation length, which typically red-shifts the absorption spectrum to capture more of the solar spectrum.[4][5] Furthermore, fused thiophene systems, such as thieno[3,2-b]thiophene (TT) and dithieno[3,2-b:2′,3′-d]thiophene (DTT), can be incorporated to enforce planarity.[6][7]

  • Enhanced Planarity: A planar conformation between the donor and the π-linker is crucial for effective electronic communication.[2][8] Fused thiophene rings lock the structure into a more rigid and planar arrangement, which enhances ICT and improves dye performance compared to more flexible, non-fused analogues.[7]

The fundamental D-π-A structure is visualized below.

G cluster_D Electron Donor (D) cluster_pi π-Linker cluster_A Electron Acceptor (A) D e.g., Triphenylamine, Coumarin, Carbazole pi Thiophene, Oligothiophene, Thienothiophene D->pi Electron 'Push' A e.g., Cyanoacrylic Acid, Rhodanine-3-acetic acid pi->A Charge Transfer

Caption: The fundamental Donor-π-Acceptor (D-π-A) architecture.

Molecular Design and Synthetic Strategies

The synthesis of D-π-A dyes with thiophene linkers typically involves standard palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. The choice of reaction depends on the availability of starting materials (boronic acids/esters vs. organostannanes) and the functional group tolerance required.

Common Donor and Acceptor Moieties
  • Donors (D): Triphenylamine (TPA) and its derivatives are widely used due to their strong electron-donating ability and non-planar structure, which can help suppress intermolecular aggregation.[2] Other effective donors include carbazole, indoline, phenothiazine, and coumarin moieties.[1]

  • Acceptors (A): For solar cell applications, the acceptor must also serve as an anchoring group to bind the dye to a semiconductor surface (like TiO₂). Cyanoacrylic acid is the most common choice, as it is a strong electron acceptor and binds effectively to the TiO₂ surface, facilitating electron injection.[2][7]

Representative Synthetic Workflow

The synthesis of a D-π-A dye is a multi-step process that requires careful planning and execution. The general workflow involves building the molecule piece by piece, often culminating in the introduction of the acceptor group in the final step.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization start Precursor Synthesis (Donor & Linker Halogenation/ Borylation) coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) Formation of D-π Intermediate start->coupling formylation Vilsmeier-Haack Formylation (Introduction of Aldehyde) coupling->formylation condensation Knoevenagel Condensation (Attachment of Acceptor Group) formylation->condensation purify Purification (Column Chromatography, Recrystallization) condensation->purify struct Structural Verification (NMR, Mass Spec) purify->struct optical Photophysical & Electrochemical (UV-Vis, Fluorescence, CV) struct->optical

Caption: A generalized workflow for the synthesis and characterization of a D-π-A dye.

Structure-Property Relationships: Tuning for Performance

Modifying the thiophene linker is a powerful strategy for tuning the optoelectronic properties of the dye.

  • Conjugation Length: Increasing the number of thiophene units in the linker extends the π-conjugation. This generally lowers the LUMO level more significantly than the HOMO level, resulting in a smaller HOMO-LUMO energy gap.[7] The practical consequence is a bathochromic (red) shift in the absorption spectrum, allowing the dye to harvest a broader range of sunlight.[4][5]

  • Planarity and Rigidity: As demonstrated in a comparative study, a rigid, fused dithienothiophene linker (dye 1) showed a smaller band gap and higher performance compared to a more flexible terthiophene linker (dye 2).[7] This is because the enforced planarity enhances electronic coupling and charge transfer.[2][7] Incorporating units like ethylenedioxythiophene (EDOT) can also improve performance by providing a bulky structure that reduces electron recombination at the semiconductor surface.[9][10]

  • Auxiliary Acceptors: Introducing additional electron-withdrawing groups into the π-linker (creating a D-A'-π-A structure) can further tune the electronic properties, often leading to broadened absorption and improved device performance.[1][11]

Key Application: Dye-Sensitized Solar Cells (DSSCs)

D-π-A dyes with thiophene linkers are quintessential sensitizers for DSSCs. Their function is to absorb sunlight and inject electrons into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂).

Mechanism of a DSSC

The operation of a DSSC is a regenerative cycle initiated by light absorption.

DSSC_Mechanism cluster_cell DSSC Components cluster_process Electron Transfer Processes TiO2 TiO₂ Nanoparticles (Photoanode) Dye D-π-A Dye (Sensitizer) Electrolyte Redox Electrolyte (e.g., I⁻/I₃⁻) CE Counter Electrode (e.g., Pt) excitation 1. Photoexcitation Dye + hν → Dye* injection 2. Electron Injection Dye* → Dye⁺ + e⁻(TiO₂) excitation->injection injection->Dye e⁻ injection regeneration 3. Dye Regeneration Dye⁺ + e⁻(electrolyte) → Dye injection->regeneration transport 4. Charge Transport e⁻ moves through TiO₂ injection->transport regeneration->Electrolyte e⁻ donation reduction 5. Electrolyte Reduction Redox mediator reduced at CE transport->reduction External Circuit reduction->regeneration Diffusion

Caption: Key steps in the operation of a dye-sensitized solar cell.

For efficient operation, the dye's LUMO must be higher in energy (more negative potential) than the TiO₂ conduction band edge to provide a driving force for electron injection. Similarly, the dye's HOMO must be lower in energy (more positive potential) than the electrolyte's redox potential for efficient dye regeneration.[7]

Performance Metrics and Data

The performance of a DSSC is characterized by its short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and overall power conversion efficiency (η). The tables below summarize the properties and performance of several representative D-π-A dyes with thiophene-based linkers reported in the literature.

Table 1: Photophysical and Electrochemical Properties of Thiophene-Based Dyes

DyeDonorπ-LinkerAcceptorλmax (nm)HOMO (eV)LUMO (eV)E_gap (eV)Ref
SGT-129 TriphenylamineThieno[3,2-b]benzothiopheneCyanoacrylic acid426-5.33-2.602.73[2]
SGT-130 Fused TPAThieno[3,2-b]benzothiopheneCyanoacrylic acid514-5.20-2.852.35[2]
Dye 1 -Dithieno[3,2-b:2′,3′-d]thiopheneCyanoacrylic acid--5.12-2.932.19[7]
Dye 2 -TerthiopheneCyanoacrylic acid--6.20-3.023.18[7]
M9 TriphenylamineThieno[3,2-b]thiophene-thiopheneCyanoacrylic acid464-5.24-2.982.26[9]
M10 TriphenylamineThieno[3,2-b]thiophene-EDOTCyanoacrylic acid469-5.19-2.962.23[9][10]

Note: HOMO/LUMO values are often determined by cyclic voltammetry or DFT calculations and can vary based on the method.

Table 2: Photovoltaic Performance of DSSCs Based on Thiophene Dyes

DyeJsc (mA/cm²)Voc (V)FFη (%)Ref
SGT-129 7.910.700.713.93[2]
SGT-130 15.500.720.728.01[2]
13 15.23--6.20[6]
36 17.490.700.708.70[6]
M9 12.010.690.685.67[9]
M10 13.560.750.697.00[9][10]

The data clearly show how molecular engineering impacts performance. For instance, fusing the TPA donor in SGT-130 enhances planarity, leading to a significant red-shift in absorption and doubling the efficiency compared to SGT-129.[2] Similarly, the incorporation of a bulky EDOT unit in dye M10 leads to a higher Voc and overall efficiency than M9, attributed to a reduction in charge recombination.[9][10]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and validated protocols are essential.

Protocol 1: Representative Synthesis of a D-π-A Dye via Suzuki Coupling

This protocol outlines the synthesis of a hypothetical dye with a TPA donor, a bithiophene linker, and a cyanoacrylic acid acceptor.

Step 1: Synthesis of the D-π Intermediate

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-(diphenylamino)phenylboronic acid (1.0 eq), 5-bromo-5'-formyl-2,2'-bithiophene (1.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a 3:1 mixture of toluene and ethanol, followed by an aqueous 2M Na₂CO₃ solution (3.0 eq).

  • Reaction: Degas the mixture with argon for 20 minutes. Heat the reaction to 90 °C and stir under an argon atmosphere for 24 hours. Monitor progress by TLC.

  • Workup: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the D-π aldehyde intermediate.

Step 2: Knoevenagel Condensation to Attach the Acceptor

  • Reaction Setup: Dissolve the D-π aldehyde intermediate (1.0 eq) and cyanoacetic acid (1.5 eq) in a mixture of acetonitrile and chloroform.

  • Catalyst: Add piperidine (0.2 eq) as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 70 °C) and stir for 12 hours.

  • Workup: Cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, concentrate the solvent and precipitate the product by adding a non-polar solvent like hexane.

  • Purification: Wash the solid product with hexane and diethyl ether to remove impurities. Recrystallization from a suitable solvent (e.g., ethanol/chloroform) may be necessary to obtain the final D-π-A dye of high purity.

Protocol 2: Fabrication and Testing of a DSSC Device

Step 1: Photoanode Preparation

  • Clean a fluorine-doped tin oxide (FTO) glass substrate by sonicating in detergent, deionized water, and ethanol.

  • Apply a transparent layer of TiO₂ paste (e.g., 20 nm particle size) using the doctor-blade technique.

  • Sinter the TiO₂ film by gradually heating to 500 °C and maintaining that temperature for 30 minutes to ensure particle necking and remove organic binders.

  • After cooling to ~80 °C, immerse the photoanode in a dye solution (e.g., 0.3 mM dye in a 1:1 acetonitrile/tert-butanol solvent) for 12-24 hours at room temperature.

  • Rinse the dye-sensitized photoanode with ethanol to remove non-adsorbed dye molecules and dry it.

Step 2: Cell Assembly

  • Prepare a platinum-coated FTO glass to serve as the counter electrode.

  • Assemble the cell by placing the dye-sensitized photoanode and the Pt counter electrode together, separated by a thin polymer spacer (e.g., 25 µm Surlyn).

  • Heat-seal the electrodes together.

  • Introduce the electrolyte (e.g., containing 0.05 M I₂, 0.1 M LiI, and 0.5 M 4-tert-butylpyridine in acetonitrile) into the cell through a pre-drilled hole in the counter electrode via vacuum backfilling.

  • Seal the hole with a coverslip and thermoplastic.

Step 3: Photovoltaic Characterization

  • Define the active area of the cell using a non-reflective mask.

  • Measure the current-voltage (I-V) characteristics using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).

  • From the I-V curve, extract the key photovoltaic parameters: Jsc, Voc, FF, and calculate the power conversion efficiency (η).

Broader Applications

While DSSCs are a primary focus, the unique ICT properties of thiophene-based D-π-A dyes make them suitable for other advanced applications:

  • Non-Linear Optics (NLO): The significant change in dipole moment upon photoexcitation can give rise to large second-order hyperpolarizabilities, making these dyes candidates for NLO materials used in optical switching and frequency doubling.[12][13][14]

  • Photodynamic Therapy (PDT): Certain thiophene-based D-π-A structures can act as potent photosensitizers. Upon illumination, they can generate reactive oxygen species (ROS) that induce cell death, showing potential for use in anticancer therapies.[15]

Conclusion and Future Outlook

D-π-A organic dyes featuring thiophene linkers represent a mature yet continually evolving class of functional materials. The field has demonstrated that rational molecular design—specifically the modulation of the π-linker's length, rigidity, and electronic nature—directly translates to improved performance in optoelectronic devices. Future research will likely focus on developing novel, easily synthesized fused thiophene systems to further enhance planarity and light-harvesting, as well as designing dyes that absorb in the near-infrared (NIR) region to utilize a greater portion of the solar spectrum. The continued synergy between computational modeling and experimental synthesis will be paramount in accelerating the discovery of next-generation dyes for solar energy, sensing, and therapeutic applications.

References

  • Performance Regulation of Thieno[3,2-b]benzothiophene π-Spacer-Based D-π-A Organic Dyes for Dye-Sensitized Solar Cell Applications: Insights From Computational Study. Frontiers in Chemistry. [Link]

  • Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. Molecules. [Link]

  • Effect of thiophene rings rigidity on dye-sensitized solar cell performance. Dithienothiophene versus terthiophene as π − donor moiety. Inorganic and Nano-Metal Chemistry. [Link]

  • Pyrene-based organic dyes with thiophene containing π-linkers for dye-sensitized solar cells: optical, electrochemical and theoretical investigations. Physical Chemistry Chemical Physics. [Link]

  • Pyrene-based organic dyes with thiophene containing π-linkers for dye-sensitized solar cells: optical, electrochemical and theoretical investigations. PubMed. [Link]

  • Thiophene-linked porphyrin derivatives for dye-sensitized solar cells. Chemical Communications. [Link]

  • Thiophene-Bridged Double D-π-A Dye for Efficient Dye-Sensitized Solar Cell. Chemistry of Materials. [Link]

  • Performance Regulation of Thieno[3,2-b]benzothiophene π-Spacer-Based D-π-A Organic Dyes for Dye-Sensitized Solar Cell Applications: Insights From Computational Study. ResearchGate. [Link]

  • Thiophene-Bridged Double D-π-A Dye for Efficient Dye-Sensitized Solar Cell. ACS Publications. [Link]

  • D-π-A organic dyes based on thiophene and selenophene for dye-sensitized solar cells: Unveiling the effect of selenophene on photovoltaic performance. ResearchGate. [Link]

  • Effect of Electron-Withdrawing/-Donating Groups on the Sensitizing Action of the Novel Organic Dye “3-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)-2-cyanoacrylic Acid” for N-Type Dye-Sensitized Solar Cells: A Theoretical Study. ResearchGate. [Link]

  • Novel D-π-A Organic Dyes with Thieno[3,2-b]thiophene-3,4-ethylenedioxythiophene Unit as a π-Bridge for Highly Efficient Dye-Sensitized Solar Cells with Long-Term Stability. ACS Applied Materials & Interfaces. [Link]

  • Computational design and experimental investigation of novel thiophene-based organic dyes with N,N-dimethylaminophenyl and morpholinophenyl donors for dye-sensitized solar cells. ResearchGate. [Link]

  • Novel D-π-A Organic Dyes with Thieno[3,2- b ]thiophene-3,4-ethylenedioxythiophene Unit as a π-Bridge for Highly Efficient Dye-Sensitized Solar Cells with Long-Term Stability. ResearchGate. [Link]

  • The role of the donor group and electron-accepting substitutions inserted in π-linkers in tuning the optoelectronic properties of D–π–A dye-sensitized solar cells. RSC Advances. [Link]

  • effect of π-spacer on D-A'-π-a system organic dyes for dye-sensitized solar cells (DSSCs) technology: a computational approach. Journal of Materials Science: Materials in Electronics. [Link]

  • Effect of linker used in D–A–π–A metal free dyes with different π-spacers for dye sensitized solar cells. ResearchGate. [Link]

  • Effect of different electron donating groups on the performance of dye-sensitized solar cells. ResearchGate. [Link]

  • Computational study of linear carbon chain based organic dyes for dye sensitized solar cells. Physical Chemistry Chemical Physics. [Link]

  • Exploration of 4-substituted thiophene-based azo dyes for dye-sensitized solar cells and non-linear optical materials: synthesis and an in silico approach. RSC Advances. [Link]

  • Thiophene-Based Organic D–π–A Dyes as Potent Sensitizers for Photodynamic Therapy. Angewandte Chemie International Edition. [Link]

  • Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. Physical Chemistry Chemical Physics. [Link]

  • Theoretical study on the photophysical properties of thiophene-fused-type BODIPY series molecules in fluorescence imaging and photodynamic therapy. Physical Chemistry Chemical Physics. [Link]

  • Effect of linker used in D–A–π–A metal free dyes with different π-spacers for dye sensitized solar cells. Scilit. [Link]

  • The Structure-property Relationships of D-π-A BODIPY Dyes for Dye-sensitized Solar Cells. ResearchGate. [Link]

  • Non-linear optical properties of organic molecules. Part 13.—Calculation of the structure and frequency-dependent hyperpolarisability of a blue azothiophene dye. Journal of the Chemical Society, Faraday Transactions. [Link]

  • POM-based dyes featuring rigidified bithiophene π linkers: potential high-efficiency dyes for dye-sensitized solar cells. New Journal of Chemistry. [Link]

  • HX-Linear and Nonlinear Optical Responsiveness of Rationally Designed Heteroleptic d8-Metallo-dithiolene Complexes. AIR Unimi. [Link]

  • Non-Linear Optical Properties for Thin Films of Fluorescein Organic Laser Dyes Doped with Polyvinyl Alcohol Polymer and Al2O3 Nanoparticles. MDPI. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Free Sensitizers from Thiophene Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the synthesis of metal-free organic sensitizers derived from thiophene aldehydes, with a focus on creating molecules with a Donor-π-Acceptor (D-π-A) architecture. Such sensitizers are of significant interest in various fields, including dye-sensitized solar cells (DSSCs) and photodynamic therapy.[1] This document provides not only step-by-step protocols but also the underlying chemical principles and experimental rationale to empower researchers in this field. The protocols described herein are designed to be self-validating, with clear checkpoints for characterization and purification.

Introduction: The Significance of Thiophene-Based Metal-Free Sensitizers

Metal-free organic sensitizers have emerged as a compelling alternative to traditional ruthenium-based complexes in light-harvesting applications.[2][3][4] Their advantages include cost-effectiveness, environmental friendliness, and high molar extinction coefficients.[3][5] Thiophene and its derivatives are particularly valuable as building blocks due to their excellent electronic properties, stability, and the ability to fine-tune their electrochemical and photophysical characteristics through molecular design.[6][7]

The Donor-π-Acceptor (D-π-A) motif is a cornerstone of modern organic sensitizer design.[6][8] In this architecture:

  • An electron-donating group (D) provides the source of electrons upon photoexcitation.

  • A π-conjugated bridge (π) facilitates efficient charge separation and transport. Thiophene units are excellent candidates for this role.[6]

  • An electron-accepting group (A) , often equipped with an anchoring function like a carboxylic or cyanoacrylic acid, injects the electron into a semiconductor (in DSSCs) or participates in other photochemical processes.[6]

This guide will focus on a robust and versatile synthetic route to access these D-π-A sensitizers, starting from readily available thiophene aldehydes.

Core Synthetic Strategy: The Knoevenagel Condensation

The key carbon-carbon bond-forming reaction in this synthetic approach is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound.[9][10] In our context, a thiophene aldehyde (acting as the π-component precursor) reacts with a compound containing a methylene group flanked by two electron-withdrawing groups (e.g., cyanoacetic acid, which will become the acceptor/anchor).

The general mechanism proceeds as follows:

  • A base abstracts a proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).

  • The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thiophene aldehyde.

  • A subsequent dehydration step, often facilitated by the reaction conditions, leads to the formation of a new carbon-carbon double bond, yielding the desired α,β-unsaturated product.[11]

The choice of base is critical and can range from organic bases like piperidine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to inorganic bases.[12][13] The reaction conditions can be optimized for temperature, solvent, and reaction time to achieve high yields and purity.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Thiophene-2-carboxaldehydeReagentSigma-AldrichOr other substituted thiophene aldehydes.
Cyanoacetic acid≥99%Acros Organics
Piperidine99%Alfa AesarCatalyst
AcetonitrileAnhydrousFisher ScientificSolvent
ChloroformHPLC GradeJ.T. BakerFor chromatography
HexanesHPLC GradeJ.T. BakerFor chromatography
MethanolACS GradeVWRFor recrystallization
Dichloromethane (DCM)ACS GradeVWRFor extraction
Hydrochloric acid (HCl)1 M solutionFor workup
Sodium sulfate (Na₂SO₄)AnhydrousFor drying
Silica gel230-400 meshFor column chromatography

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Synthesis of a Model D-π-A Sensitizer: (E)-2-cyano-3-(thiophen-2-yl)acrylic acid

This protocol details the synthesis of a foundational sensitizer where the thiophene ring itself acts as a simple π-system.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiophene-2-carboxaldehyde (1.12 g, 10 mmol) and cyanoacetic acid (0.94 g, 11 mmol) in 30 mL of anhydrous acetonitrile.

  • Catalyst Addition: To the stirring solution, add piperidine (0.1 mL, ~1 mmol) as the catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The product spot should be UV-active and have a lower Rf value than the starting aldehyde.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Acidify the reaction mixture by the dropwise addition of 1 M HCl until the pH is approximately 2-3. This will protonate the carboxylate and cause the product to precipitate.

  • Isolation: Filter the resulting solid using a Büchner funnel, and wash the filter cake with cold water (2 x 20 mL) to remove any residual salts and piperidinium hydrochloride.

  • Drying: Dry the crude product under vacuum to yield a pale yellow solid.

Purification: Recrystallization

For many applications, the crude product obtained from the Knoevenagel condensation is of sufficient purity. However, for device fabrication or rigorous photophysical studies, further purification is recommended.

  • Solvent Selection: Methanol is a suitable solvent for the recrystallization of (E)-2-cyano-3-(thiophen-2-yl)acrylic acid.

  • Procedure: Dissolve the crude product in a minimal amount of hot methanol. If any insoluble impurities remain, filter the hot solution. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Characterization of the Synthesized Sensitizer

It is imperative to thoroughly characterize the final product to confirm its identity and purity.[6][14][15]

Characterization TechniqueExpected Results for (E)-2-cyano-3-(thiophen-2-yl)acrylic acid
¹H NMR Signals corresponding to the thiophene ring protons, the vinylic proton, and the carboxylic acid proton.
¹³C NMR Resonances for the thiophene carbons, the cyano carbon, the carboxylic carbon, and the olefinic carbons.
FTIR Characteristic peaks for the C≡N stretch, C=O stretch of the carboxylic acid, and C=C stretch.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product.
UV-Vis Spectroscopy An absorption spectrum showing the characteristic intramolecular charge transfer (ICT) band.
Melting Point A sharp melting point indicates high purity.

Visualization of Workflow and Reaction

Synthetic Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Characterization Reactants Thiophene Aldehyde + Cyanoacetic Acid Dissolution Dissolve in Acetonitrile Reactants->Dissolution Catalysis Add Piperidine & Reflux Dissolution->Catalysis Monitoring Monitor by TLC Catalysis->Monitoring Acidification Acidify with HCl Monitoring->Acidification Precipitation Product Precipitates Acidification->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Dry Under Vacuum Filtration->Drying Recrystallization Recrystallize from Methanol Drying->Recrystallization Characterization Characterize: NMR, FTIR, MS, UV-Vis Recrystallization->Characterization

Caption: Workflow for the synthesis of thiophene-based sensitizers.

Knoevenagel Condensation Mechanism

KnoevenagelMechanism ThiopheneAldehyde Thiophene Aldehyde step2 2. Nucleophilic Attack ThiopheneAldehyde->step2 ActiveMethylene Cyanoacetic Acid step1 1. Deprotonation ActiveMethylene->step1 Base Piperidine (Base) Base->step1 Carbanion Carbanion (Nucleophile) Carbanion->step2 Intermediate Aldol Addition Intermediate step3 3. Dehydration Intermediate->step3 Product Final Product (α,β-unsaturated acid) Water H₂O step1->Carbanion step2->Intermediate step3->Product step3->Water

Caption: Mechanism of the Knoevenagel condensation.

Conclusion and Future Perspectives

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of metal-free sensitizers from thiophene aldehydes. The versatility of the Knoevenagel condensation allows for the incorporation of a wide variety of substituted thiophene aldehydes and active methylene compounds, enabling the systematic tuning of the photophysical and electrochemical properties of the resulting sensitizers. Future work can focus on introducing more complex donor moieties to the thiophene aldehyde precursor to create highly efficient D-A-π-A systems for advanced applications.[16]

References

  • PNAS. Metal-free organic sensitizers for use in water-splitting dye-sensitized photoelectrochemical cells.
  • Benchchem. Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde.
  • PubMed. Rapid Synthesis of Thiophene-Based, Organic Dyes for Dye-Sensitized Solar Cells (DSSCs) by a One-Pot, Four-Component Coupling Approach.
  • IDR@NITK.
  • SciSpace. Simple Thiophene Based Organic Dyes as Active Photosensitizers for DSSC Application: from Molecular Design to Structure Property.
  • SYNTHESIS AND CHARACTERIZATION OF THIOPHENE BASED METAL FREE DYE SENSITIZERS FOR SOLAR CELLS, THEIR PHOTO.
  • Thiophene-Based Organic D–π–A Dyes as Potent Sensitizers for Photodynamic Therapy.
  • ResearchGate.
  • ResearchGate.
  • RSC Publishing. Novel organic dyes for efficient dye-sensitized solar cells.
  • ACS Publications.
  • UNAM Repository. Synthesis and characterisation of thiophene based metal free dye sensitisers for solar cells, their photo-response and chemosensing properties.
  • RSC Publishing. Exploration of 4-substituted thiophene-based azo dyes for dye-sensitized solar cells and non-linear optical materials: synthesis and an in silico approach.
  • NTU scholars. 2,3-Disubstituted Thiophene-Based Organic Dyes for Solar Cells.
  • Afribary. Synthesis And Characterization Of Thiophene Based Metal Free Dye Sensitizers For Solar Cells, Their Photoresponse And Chemosensing Properties.
  • Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells.
  • PMC. Design, Molecular Modeling and Synthesis of Metal-Free Sensitizers of Thieno Pyridine Dyes as Light-Harvesting Materials with Efficiency Improvement Using Plasmonic Nanoparticles.
  • Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells.
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
  • RSC Publishing. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter.
  • Mediterranean Journal of Medical Research.
  • Organic Chemistry Portal.
  • RSC Publishing. Organic sensitizers featuring thiophene derivative based donors with improved stability and photovoltaic performance.
  • Beilstein Journals.

Sources

Troubleshooting & Optimization

optimizing reaction time for thiophene aldehyde condensation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Optimization of Thiophene-2-Carbaldehyde Condensation Kinetics

Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist Department: Process Chemistry & Kinetics Optimization

Executive Summary

You are experiencing suboptimal reaction times (likely >4 hours) or incomplete conversion in the condensation of thiophene-2-carbaldehyde. Unlike benzaldehyde, thiophene-2-carbaldehyde presents unique kinetic challenges due to the electron-donating nature of the sulfur atom, which reduces the electrophilicity of the carbonyl carbon.

This guide provides a validated pathway to reduce reaction times from hours to minutes using Microwave Irradiation (MW) and Catalytic Tuning , moving beyond partial thermodynamic control to rapid kinetic dominance.

Part 1: The Kinetic Barrier (Root Cause Analysis)

To optimize time, we must first understand the molecular resistance.

The Thiophene Deactivation Factor: In a standard Knoevenagel or Aldol condensation, the rate-determining step is often the nucleophilic attack of the enolate on the aldehyde carbonyl.

  • Benzaldehyde: Moderately electrophilic.

  • Thiophene-2-carbaldehyde: The sulfur atom is a strong resonance donor (+M effect). It pumps electron density into the ring and, by extension, stabilizes the carbonyl carbon. This makes the carbonyl less electrophilic (less positive), significantly slowing down the initial nucleophilic attack compared to phenyl analogs [1].

Implication: You cannot simply "wait longer" without risking side reactions (cannizzaro/polymerization). You must increase the energy of the collision or the activity of the nucleophile.

Part 2: Protocol Optimization Modules

Module A: Energy Input (The "Switch" to Microwave)

The single most effective method to optimize reaction time for this substrate is transitioning from conductive heating (oil bath) to dielectric heating (microwave).

Comparative Efficiency Data: Reaction: Thiophene-2-carbaldehyde + Active Methylene Compound (e.g., Malononitrile/Ethyl Cyanoacetate)

ParameterConventional Thermal (Reflux)Microwave Assisted (MW)Ultrasonication
Reaction Time 3.0 – 6.0 Hours2 – 15 Minutes 20 – 45 Minutes
Typical Yield 65 – 80%85 – 98% 80 – 92%
Solvent Ethanol/TolueneEthanol/Water or Solvent-FreeWater/Ethanol
Energy Efficiency Low (Heat loss to environment)High (Direct molecular coupling)Moderate

Validated MW Protocol (Solvent-Free/Green):

  • Mix: Combine Thiophene-2-carbaldehyde (1.0 eq), Active Methylene (1.1 eq), and Ammonium Acetate (0.1 eq) or Piperidine (catalytic drops) in a microwave vial.

  • Irradiate: Set MW reactor to 80°C (constant temp mode) or 300W (power mode).

  • Duration: Run for 2 minutes . Check TLC. If incomplete, pulse for 1-minute intervals.

  • Workup: Cool to RT. Add cold water/ethanol (1:1). The product usually precipitates immediately. Filter and recrystallize.[1][2]

Technical Note: The high dipole moment of thiophene-2-carbaldehyde allows for excellent coupling with microwave irradiation, causing rapid internal heating that overcomes the activation energy barrier caused by the sulfur donation [2].

Module B: Catalyst Selection Logic

If MW is unavailable, or if scaling up requires batch reactors, catalyst choice is the variable to tune.

The "Piperidine Trap": While Piperidine/Acetic Acid is standard, it is often too slow for electron-rich aldehydes. The Solution: Use Ionic Liquids or Heterogeneous Base Catalysts .

  • Ionic Liquids (e.g., [bmIm]OH): Act as both solvent and catalyst.[3] They stabilize the charged intermediates, accelerating the rate-determining step.

  • L-Proline: Effective for "Green" aldol condensations, though typically slower than ionic liquids.

Diagram 1: Catalyst & Method Decision Logic Use this flowchart to select the optimal workflow based on your lab's constraints.

CatalystLogic Start Start: Thiophene Condensation Optimization EquipCheck Is Microwave Reactor Available? Start->EquipCheck MW_Yes Use MW Protocol (Solvent-Free or EtOH) EquipCheck->MW_Yes Yes MW_No Conventional Heating Required EquipCheck->MW_No No Result Optimized Yield & Time MW_Yes->Result Fastest (2-10 min) ScaleCheck Scale of Reaction? MW_No->ScaleCheck SmallScale < 5g Batch ScaleCheck->SmallScale LargeScale > 10g Batch ScaleCheck->LargeScale Cat_Ionic Use Ionic Liquid Catalyst ([bmIm]OH or [TSPi][Cl]) Time: 15-30 mins SmallScale->Cat_Ionic Cat_Hetero Use Heterogeneous Catalyst (MgO or Zeolites) Time: 1-3 hours LargeScale->Cat_Hetero Cat_Ionic->Result Fast (15-45 min) Cat_Hetero->Result Moderate (1-3 hrs)

Caption: Decision matrix for selecting reaction conditions based on equipment availability and scale.

Part 3: Troubleshooting & FAQs

Diagram 2: Mechanistic Bottlenecks Understanding where the reaction stalls.

Mechanism Aldehyde Thiophene Aldehyde Attack Nucleophilic Attack Aldehyde->Attack Reduced Electrophilicity (Bottleneck 1) Enolate Nucleophile (Enolate) Enolate->Attack Intermediate Alkoxide Intermediate Attack->Intermediate Elimination Dehydration (-H2O) Intermediate->Elimination Requires Heat/Base (Bottleneck 2) Product Condensation Product Elimination->Product

Caption: The primary kinetic bottleneck is the nucleophilic attack due to thiophene's electron donation.

Troubleshooting Guide:

SymptomRoot CauseCorrective Action
Reaction Stalls at ~60% Water Accumulation: The reaction is reversible. Water buildup pushes equilibrium back to reactants.Chemical: Add molecular sieves (3Å or 4Å) to the flask.Physical: Use a Dean-Stark trap (if using Toluene) or switch to MW (drives off water).
"Sticky" or Tar Product Polymerization: Thiophene derivatives are sensitive to strong acids/bases and prolonged heat.Neutralize: Switch to a milder base (Piperidine acetate or Ammonium acetate).Time: Reduce reaction time; stop before 100% conversion if tarring begins.
No Precipitation Solubility Issue: The product is too soluble in the reaction solvent (often Ethanol).Precipitation: Pour the reaction mixture into ice-cold water with vigorous stirring. The hydrophobic product will crash out.
Starting Material Remains Catalyst Deactivation: Common with hygroscopic bases.Refresh: Use freshly distilled amine or fresh bottle of catalyst. Ensure solvent is dry (anhydrous EtOH).

Frequently Asked Questions (FAQs)

Q1: Can I use water as a solvent for this reaction? A: Yes. Surprisingly, "on-water" reactions can be very fast due to hydrophobic effects forcing the organic reactants together. However, for thiophene condensation, a co-solvent (Ethanol/Water 1:1) with ultrasonication is often superior to pure water, preventing the "oiling out" of reactants [3].

Q2: Why does my product turn red/brown upon standing? A: Thiophene derivatives are prone to oxidative degradation or photo-oxidation. Ensure your product is thoroughly washed to remove all traces of the base catalyst (which promotes degradation) and store it in an amber vial under inert gas (Nitrogen/Argon) if possible.

Q3: I don't have a microwave reactor. Can I use a kitchen microwave? A: Strictly No. Kitchen microwaves have pulsed power cycles and uneven standing waves (hotspots) that can cause localized superheating, leading to explosion of sealed vessels or rapid decomposition of the thiophene ring. Only use dedicated synthetic microwave reactors with temperature feedback loops.

References

  • Reactivity of Heterocyclic Aldehydes: Comparison of reactivity in condensation reactions. Source: ResearchGate.[4] "Why do heterocyclic aldehydes have less reactivity toward condensation reactions like aldol etc?"

  • Microwave vs. Conventional Kinetics: Detailed kinetic study showing lack of non-thermal effects but massive thermal acceleration. Source: MDPI. "The Comparative Study of the Kinetics of Knoevenagel Condensation Under Microwave and Conventional Conditions."

  • Green Chemistry Approaches (Sonication/MW): Optimization of Knoevenagel condensation using ultrasound and microwave. Source: Banaras Hindu University / Journal of Scientific Research. "Novel Methods of Knoevenagel Condensation."

  • Ionic Liquid Catalysis: High-speed condensation using functionalized ionic liquids. Source: ResearchGate.[4] "Optimization of the reaction conditions for Claisen-Schmidt condensation."

Sources

troubleshooting low conversion rates in thiophene aldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates in Thiophene Aldehyde Reactions Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Sulfur" Variable

Welcome to the technical support center. If you are experiencing low conversion rates with thiophene-2-carbaldehyde or thiophene-3-carbaldehyde, you are likely battling one of three adversaries: Electronic Deactivation , Catalyst Poisoning , or Acid-Induced Instability .

Thiophene is not simply "benzene with a sulfur."[1] It is an electron-rich heterocycle that acts as a Lewis base (soft donor) and a resonance donor. This guide deconstructs these properties into actionable troubleshooting workflows.

Module 1: Reactivity & Nucleophilic Addition (Knoevenagel/Aldol)

Symptom: Reaction stalls at 40-60% conversion; increasing heat leads to tar formation.

The Root Cause: Electronic Deactivation

Unlike benzaldehyde, thiophene aldehydes possess a carbonyl carbon that is significantly less electrophilic. The sulfur atom donates electron density into the ring, which is then conjugated to the carbonyl group (especially in the 2-position). This "pushes" electrons toward the carbonyl oxygen, stabilizing the molecule and making the carbonyl carbon less susceptible to nucleophilic attack.

Visualizing the Deactivation: The diagram below illustrates why your nucleophile is struggling to attack the thiophene aldehyde compared to a standard benzaldehyde.

Reactivity Thiophene Thiophene Ring (Electron Rich) Resonance Resonance Effect (+M) Reduces Electrophilicity Thiophene->Resonance Donates e- Carbonyl Carbonyl Carbon (Electrophile) Nucleophile Nucleophile (e.g., Malonate) Nucleophile->Carbonyl Attack Blocked/Slowed Resonance->Carbonyl Stabilizes (+) Charge

Figure 1: The Resonance Deactivation Pathway. The electron-rich thiophene ring stabilizes the carbonyl dipole, raising the activation energy for nucleophilic attack.

Troubleshooting Protocol: Knoevenagel Condensation

Standard Protocol Fail: Using Piperidine/Ethanol at reflux often fails due to equilibrium stagnation.

Optimized Protocol (The "Dry & Drive" Method):

  • Solvent Switch: Replace Ethanol with Toluene or Benzene .

  • Catalyst System: Switch to Ammonium Acetate (NH₄OAc) or Piperidine/Acetic Acid (1:1) .

  • Water Removal (Critical): You must drive the equilibrium. Use a Dean-Stark trap to physically remove water.[2]

VariableStandard Condition (Avoid)Optimized Condition (Recommended)Reason
Solvent Ethanol/MethanolToluene/XyleneAllows higher temp (>100°C) & azeotropic water removal.
Base Piperidine (alone)Piperidine + Glacial AcOHBuffering prevents side-reactions; acid activates the carbonyl oxygen.
Stoichiometry 1:11.2 : 1 (Aldehyde excess)Thiophene aldehyde is the limiting reagent due to lower reactivity.
Module 2: Metal-Catalyzed Cross-Couplings (Suzuki/Stille)

Symptom: Reaction starts but dies quickly ( <30% yield). Adding more catalyst doesn't help.

The Root Cause: Catalyst Poisoning

Thiophene sulfur is a "soft" Lewis base. Palladium (Pd) is a "soft" Lewis acid. According to HSAB theory, they bind strongly. The thiophene substrate (or trace sulfur impurities) coordinates to the Pd center, displacing the phosphine ligands and shutting down the catalytic cycle.

CatalystPoison Pd_Active Active Catalyst (Pd-L2) Poisoned Poisoned Complex (Pd-S-Thiophene) Pd_Active->Poisoned Irreversible Binding Cycle Catalytic Cycle (Oxidative Addition) Pd_Active->Cycle Normal Path Thiophene Thiophene Substrate (S-Donor) Thiophene->Pd_Active Competes with Ligand Poisoned->Cycle BLOCKED

Figure 2: Catalyst Poisoning Mechanism. Thiophene sulfur acts as a ligand, sequestering the Palladium and preventing oxidative addition.

Troubleshooting Protocol: The "Bulky Ligand" Strategy

To prevent sulfur binding, you must sterically crowd the metal center so only the reactive carbon bond can access it, not the sulfur atom.

FAQ: How do I fix the poisoning?

  • Q: Can I just add more Pd(PPh₃)₄?

    • A: No. Triphenylphosphine is too labile. The sulfur will displace it.

  • Q: What is the recommended catalyst system?

    • A: Use Buchwald Dialkylbiaryl Ligands (e.g., SPhos or XPhos ).

      • Why? These ligands are bulky and electron-rich. They bind Pd tightly (preventing displacement by S) and create a steric pocket that facilitates oxidative addition while blocking sulfur coordination.

Recommended Conditions:

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: SPhos (1:2 ratio Pd:Ligand)

  • Base: K₃PO₄ (Anhydrous)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

Module 3: Synthesis & Stability (Vilsmeier-Haack)

Symptom: Low yield during the creation of the aldehyde; product contains black tar.

The Root Cause: Thermal Instability of the Iminium Salt

In the Vilsmeier-Haack reaction, the intermediate (chloromethyliminium salt) attached to the thiophene ring is thermally sensitive. If the reaction mixture is heated too aggressively before hydrolysis, the thiophene ring (which is acid-sensitive) will polymerize.

Protocol Check: The Temperature Ramp

  • Formation (0°C): Add POCl₃ to DMF at 0°C.

  • Addition (0-10°C): Add Thiophene slowly. Do not let exotherm spike.

  • Heating (Critical): Heat to 60-70°C maximum .

    • Warning: Many protocols for benzene derivatives suggest reflux (100°C). Do not do this with thiophene. It will turn into a polymer mess.

  • Hydrolysis: Cool to 0°C before adding Sodium Acetate (aq) for hydrolysis. Rapid neutralization prevents acid-catalyzed polymerization.

References & Validated Sources
  • Vilsmeier-Haack Optimization:

    • Title: "Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions"

    • Source: Zeitschrift für Naturforschung B (2012)

    • Relevance: Details the sensitivity of thiophene formylation and temperature limits.

    • Link:[Link]

  • Catalyst Poisoning Mechanisms:

    • Title: "Poisoning and deactivation of palladium catalysts"

    • Source: Journal of Molecular Catalysis A: Chemical (2001)[3]

    • Relevance: Explains the mechanism of sulfur poisoning on Pd surfaces and the need for robust ligands.

    • Link:[Link]

  • Thiophene Aldehyde Reactivity (Knoevenagel):

    • Title: "Process for production of 2-thiophene aldehydes"[4]

    • Source: Google Patents (EP0587136A1)

    • Relevance: Industrial scale-up data showing yield dependence on temperature and hydrolysis conditions.

    • Link:

  • General Reactivity Comparison:

    • Title: "A Comparative Guide to the Reactivity of 3-(Thiophen-2-yl)propanal and 3-Thiophenecarboxaldehyde"

    • Source: BenchChem Technical Guides[2]

    • Relevance: Discusses the spacer effect vs. conjugation on electrophilicity.

Sources

minimizing degradation of triphenylamine derivatives during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Triphenylamine Derivatives

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of triphenylamine (TPA) derivatives. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize degradation and maximize yield by explaining the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of triphenylamine derivatives, particularly through common cross-coupling reactions like the Buchwald-Hartwig amination.

Q1: My reaction mixture is turning a dark green, blue, or black color. What is happening and how can I prevent it?

Answer:

This is a classic indicator of the oxidation of the triphenylamine core. TPAs are well-known for their ability to be easily oxidized to form stable radical cations (TPA•+), which are often intensely colored.[1][2][3] This oxidation is a primary degradation pathway and can lead to undesired side products and reduced yields.

Primary Causes:

  • Presence of Atmospheric Oxygen: The most common culprit is the presence of oxygen in the reaction headspace or dissolved in the solvents. The TPA nitrogen center is electron-rich and susceptible to one-electron oxidation.

  • Oxidizing Impurities: Reagents or solvents may contain peroxide or other oxidizing impurities that can initiate the degradation process.

  • Inappropriate Oxidants (in Oxidative Polymerization): When performing oxidative coupling (e.g., with FeCl₃), poorly controlled stoichiometry or reaction time can lead to over-oxidation and insoluble, intractable materials.[4]

Solutions & Preventative Measures:

  • Implement a Strict Inert Atmosphere: This is the most critical step.

    • Ensure all glassware is oven- or flame-dried to remove adsorbed water and oxygen.

    • Use Schlenk line techniques or a glovebox for the entire reaction setup.

    • Purge the reaction vessel thoroughly with a high-purity inert gas (Argon or Nitrogen) for at least 15-30 minutes before adding reagents.

  • Degas All Solvents and Liquid Reagents: Dissolved oxygen is a significant, often overlooked, source of contamination.

    • The "freeze-pump-thaw" method (three cycles) is highly effective for removing dissolved gases.

    • Alternatively, sparging the solvent with an inert gas for 30-60 minutes can significantly reduce oxygen levels.

  • Purify Reagents: Ensure the purity of your starting materials. Aryl halides, amines, and especially solvents should be free from oxidizing contaminants. Anhydrous, de-gassed solvents are commercially available and recommended.[5]

Workflow for Preventing Oxidation

start_node Start: Reaction Setup process_node_1 Oven/Flame-Dry Glassware start_node->process_node_1 1. Prepare Glassware process_node process_node decision_node decision_node result_node Minimized Oxidation fail_node Risk of Oxidation process_node_2 Degas Solvents (Freeze-Pump-Thaw or Sparge) process_node_1->process_node_2 2. Prepare Solvents process_node_3 Assemble Under Inert Gas Flow process_node_2->process_node_3 3. Assemble process_node_4 Add Reagents via Syringe or in Glovebox process_node_3->process_node_4 4. Add Reagents decision_node_1 Maintain Positive Inert Gas Pressure? process_node_4->decision_node_1 decision_node_1->result_node Yes decision_node_1->fail_node No

Caption: Workflow for setting up an oxygen-free reaction environment.

Q2: I'm getting a low yield in my Buchwald-Hartwig amination reaction. What are the common causes?

Answer:

Low yields in Buchwald-Hartwig aminations are common during optimization and can be traced back to several interdependent factors. The reaction relies on a delicate catalytic cycle, and any disruption can lead to poor performance.[6]

Potential Causes & Troubleshooting Steps:

  • Catalyst Deactivation: The active Pd(0) species is crucial. It can be deactivated through several pathways.

    • Oxidation: As discussed in Q1, oxygen can oxidize Pd(0) to the inactive Pd(II) state.[5] Solution: Ensure rigorous inert atmosphere techniques.

    • Aggregation: The Pd(0) catalyst can precipitate as palladium black, removing it from the catalytic cycle.[5] This can be caused by excessively high temperatures or inappropriate ligand choice. Solution: Lower the reaction temperature and/or screen different ligands.

    • Poisoning: Impurities in the starting materials, such as sulfur or other halides, can irreversibly bind to the palladium center and poison the catalyst.[7][8] Solution: Use high-purity reagents and solvents. If poisoning is suspected, purifying the starting materials is necessary.

  • Inappropriate Reaction Conditions: The choice of base, ligand, and solvent are all critical and substrate-dependent.[9]

    • Base: Strong bases like NaOtBu are common but can degrade substrates with sensitive functional groups (e.g., esters, ketones).[9] Weaker bases like K₃PO₄ or Cs₂CO₃ offer greater functional group tolerance but may require higher temperatures or longer reaction times.

    • Ligand: The ligand stabilizes the palladium center and facilitates key steps in the catalytic cycle. For sterically hindered TPA synthesis, bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) are often required to promote efficient reductive elimination.[6]

    • Solvent: Aprotic solvents like toluene, dioxane, or THF are common.[10] The choice can affect the solubility of the base and the catalyst complex, influencing reaction rates.

  • Side Reactions: The primary competing reaction is often hydrodehalogenation, where the aryl halide is reduced instead of coupled.[11] This is particularly problematic with electron-rich aryl halides or when using primary amines.

Troubleshooting Workflow

start_node Start: Low Yield Observed check_node_1 Check Reaction Color & Precipitate start_node->check_node_1 Step 1 check_node check_node decision_node decision_node action_node action_node decision_node_1 Dark Color or Black Ppt? check_node_1->decision_node_1 action_node_1 Improve Inert Atmosphere (Degas Solvents, Purge Longer) decision_node_1->action_node_1 Yes check_node_2 Step 2: Analyze Crude Mixture (TLC, LC-MS) decision_node_1->check_node_2 No decision_node_2 Unreacted Starting Material? check_node_2->decision_node_2 action_node_2 Screen Catalyst System: 1. Change Ligand 2. Change Base 3. Increase Temperature decision_node_2->action_node_2 Yes decision_node_3 Hydrodehalogenation Product? decision_node_2->decision_node_3 No action_node_3 Use Bulkier Ligand Lower Temperature decision_node_3->action_node_3 Yes action_node_4 Consider Other Side Reactions (e.g., Substrate Decomposition) decision_node_3->action_node_4 No

Caption: Logical workflow for troubleshooting a low-yield Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the principles of synthesizing TPA derivatives while minimizing degradation.

Q3: What are the primary degradation pathways for triphenylamine derivatives during synthesis?

Answer:

There are three main degradation pathways to be aware of during the synthesis of TPA derivatives:

  • Electrochemical Oxidation: As mentioned, the nitrogen lone pair makes the TPA core susceptible to oxidation, forming a stable radical cation.[2] This is often reversible but can lead to irreversible follow-up reactions like dimerization, where two TPA radicals couple, typically at the para-positions, to form tetraphenylbenzidine-type structures.[1] This is particularly relevant in electrochemical applications but can also be chemically initiated by oxygen or other oxidants.

  • Thermal Decomposition: While most TPA derivatives are highly thermally stable with decomposition temperatures often exceeding 300°C, prolonged exposure to very high temperatures can cause degradation.[12][13][14] This is more of a concern in older, harsher synthetic methods like the Ullmann condensation, which requires temperatures around 200°C and can lead to charring and insoluble side products.[15] Modern cross-coupling methods operate under milder conditions, reducing this risk.

  • Catalyst-Mediated Side Reactions: In palladium-catalyzed reactions, several side pathways compete with the desired C-N bond formation. The most prominent is hydrodehalogenation , where the aryl halide starting material is reduced to the corresponding arene, consuming reagents and lowering the yield.[11] Another issue is catalyst deactivation , where the active Pd(0) catalyst is either oxidized or aggregates into inactive palladium black.[5]

Q4: How do I select the optimal catalyst system for a Buchwald-Hartwig reaction to synthesize a TPA derivative?

Answer:

Selecting the right catalyst system is crucial for success and involves optimizing the palladium source, ligand, and base for your specific substrates.

ComponentOptions & ConsiderationsRationale
Palladium Source Pd(OAc)₂ / Pd₂(dba)₃: Common Pd(II) and Pd(0) sources. Require in situ formation of the active catalyst with the ligand.[16] Pre-catalysts (e.g., G3/G4-XPhos): Air-stable Pd(II) complexes that reliably generate the active Pd(0) species under reaction conditions.[9]Pre-catalysts are often more reliable and give more reproducible results as they bypass the often-finicky in situ activation step.[11]
Ligand Bulky Biarylphosphines: (e.g., XPhos, SPhos, RuPhos). These are the state-of-the-art for challenging couplings.The bulkiness of the ligand promotes the final reductive elimination step to form the C-N bond and prevents catalyst dimerization. The electron-donating nature increases the electron density on the palladium, facilitating the initial oxidative addition step.[6]
Base Strong Bases: NaOtBu, KOtBu, LHMDS. Highly effective and often allow for lower reaction temperatures.These bases are strong enough to deprotonate the amine, which is necessary for the catalytic cycle. However, their high basicity can cause decomposition of sensitive functional groups on the substrates.[9]
Base Weak Bases: K₃PO₄, Cs₂CO₃, K₂CO₃. Milder and compatible with a wider range of functional groups.These are preferred for substrates with base-sensitive moieties like esters or enolizable ketones. They often require higher reaction temperatures or longer times to achieve full conversion. Cs₂CO₃ is noted for its good solubility in organic solvents.[9]

General Strategy: For a new TPA synthesis, a good starting point is a modern pre-catalyst (like G4-XPhos) with a strong base (like NaOtBu) in an aprotic solvent like toluene at 80-100°C. If substrate decomposition is observed, switch to a weaker base like K₃PO₄ or Cs₂CO₃ and adjust the temperature as needed.

Q5: What analytical techniques are best for identifying degradation products?

Answer:

A combination of techniques is often necessary to fully characterize your product and identify any degradation byproducts.

  • Thin-Layer Chromatography (TLC) & Column Chromatography: The first line of defense for monitoring reaction progress and for purification. The appearance of new, often colored, spots can indicate degradation.

  • UV-Visible Spectroscopy: Since TPA radical cations are highly colored, UV-Vis can be used to detect their formation. New absorption bands appearing in the visible region (typically > 400 nm) are a strong indicator of oxidation.[2]

  • Cyclic Voltammetry (CV): This electrochemical technique is excellent for probing the oxidative stability of your TPA derivative. It measures the potential at which the molecule is oxidized. A lower oxidation potential indicates it is easier to oxidize and thus more susceptible to degradation by air.[2][17]

  • Mass Spectrometry (LC-MS, GC-MS): Indispensable for identifying the mass of side products. It can help confirm the presence of hydrodehalogenation products (mass of arene), dimerization products (mass of two TPA units minus two hydrogens), or products from substrate decomposition.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): The gold standard for structural elucidation of your final product. It can also help identify and quantify impurities and side products if their signals do not overlap significantly with the product signals.

Experimental Protocols

Protocol 1: General Procedure for Inert Atmosphere (Schlenk Line) Reaction Setup
  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, stir bar) at >120°C overnight or flame-dry under vacuum immediately before use.

  • Assembly: Assemble the glassware while hot and immediately place it under a positive pressure of high-purity inert gas (e.g., Argon). Allow to cool to room temperature.

  • Solvent Degassing: Use a previously degassed solvent. The freeze-pump-thaw method is recommended for best results.

    • Place the solvent in a robust flask with a stopcock.

    • Freeze the solvent using liquid nitrogen.

    • Apply a high vacuum for 5-10 minutes.

    • Close the stopcock and thaw the solvent. Bubbles of dissolved gas will be visible.

    • Repeat this cycle two more times.

  • Reagent Addition:

    • Add solid reagents (e.g., palladium catalyst, ligand, base, aryl halide) to the reaction flask under a strong counter-flow of inert gas.

    • Add degassed solvents and liquid amines via a gas-tight syringe.

  • Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas throughout the reaction, often by connecting the system to a bubbler or a balloon filled with the inert gas.

References

  • Fully Bridged Triphenylamine Derivatives as Color-Tunable Thermally Activated Delayed Fluorescence Emitters. Organic Letters.[Link]

  • Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. MDPI.[Link]

  • Thermal decomposition profiles obtained by TGA. ResearchGate.[Link]

  • Triphenylamine-based small molecules with aggregation-induced emission and mechanochromic luminescence properties for OLED application. PolyU Institutional Research Archive.[Link]

  • Synthesis and Characterization of Novel Triphenylamine—Containing Electrochromic Polyimides with Benzimidazole Substituents. PMC.[Link]

  • Novel trends of electrochemical oxidation of amino-substituted triphenylamine derivatives. Journal of Electroanalytical Chemistry.[Link]

  • Recent progress on triphenylamine materials: synthesis, properties, and applications. ResearchGate.[Link]

  • One-pot synthesis of conjugated triphenylamine macrocycles and their complexation with fullerenes. RSC Publishing.[Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress.[Link]

  • Synthesis and characterization of triphenylamine derivatives by oxidative polymerization. ResearchGate.[Link]

  • The oxidation state changes of triphenylamine (TPA). ResearchGate.[Link]

  • Polymers based on triphenylamine: synthesis, properties, and applications. Russian Chemical Reviews.[Link]

  • Synthesis pathways of the derivatives of triphenylamine. ResearchGate.[Link]

  • Synthesis and Analysis of Triphenylamine: A Review. ResearchGate.[Link]

  • Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles: Synthesis, Photophysical-Electronic Properties, and Applications. ACS Sustainable Chemistry & Engineering.[Link]

  • Synthesis and properties of the derivatives of triphenylamine and 1,8-naphthalimide with the olefinic linkages between chromophores. RSC Publishing.[Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst. ACS Catalysis.[Link]

  • Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. Preprints.org.[Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace.[Link]

  • Poisoning and deactivation of palladium catalysts. ResearchGate.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • The analysis of the triphenylamine (TPA) derivatives with different functional groups during electrospray ionization (ESI). ResearchGate.[Link]

  • General strategies for the synthesis of triphenylamine derivatives. ResearchGate.[Link]

  • TRIPHENYLAMINE. Organic Syntheses.[Link]

  • Triphenylamine. Wikipedia.[Link]

  • Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. Nature.[Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen.[Link]

  • Synthesis and characterization of triphenylamine derivatives by oxidative polymerization. Semantic Scholar.[Link]

  • Synthesis and Photophysical Properties of Triphenylamine-Based Multiply Conjugated Star Like Molecules. ResearchGate.[Link]

  • Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo.[Link]

  • Palladium coupling catalyst activation. YouTube.[Link]

  • Unravelling the photophysics of triphenylamine and diphenylamine dyes. RSC Publishing.[Link]

  • Triphenylphosphine. Wikipedia.[Link]

Sources

Validation & Comparative

Mass Spectrometry Analysis of 5-(Di-p-tolylamino)thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Ionization Architectures & Analytical Performance[1]

Executive Summary

5-(Di-p-tolylamino)thiophene-2-carbaldehyde (C₂₅H₂₁NOS, MW 383.51) is a critical intermediate in the synthesis of organic optoelectronic materials, specifically hole-transport layers (HTL) for OLEDs and perovskite solar cells. Its purity directly correlates to charge carrier mobility and device lifetime.

For researchers and drug development professionals adapting this scaffold for bio-electronic or medicinal applications, standard mass spectrometry workflows often fail due to the molecule's specific physicochemical duality: a highly hydrophobic triarylamine tail paired with a reactive formyl headgroup.

This guide objectively compares the three dominant analytical "alternatives"—Electrospray Ionization (ESI) , Atmospheric Pressure Chemical Ionization (APCI) , and Matrix-Assisted Laser Desorption/Ionization (MALDI) —to determine the superior protocol for quantification and structural validation.

Part 1: Analytical Challenges & Chemical Logic

The core challenge in analyzing 5-(Di-p-tolylamino)thiophene-2-carbaldehyde lies in its Proton Affinity vs. Solvation Energy trade-off.

  • Steric Hindrance: The tertiary amine nitrogen is the primary site for protonation ([M+H]⁺). However, the two bulky p-tolyl groups create a steric shield, reducing the efficiency of gas-phase proton capture in soft ionization techniques.

  • Hydrophobicity: The thiophene-tolyl backbone is lipophilic. In ESI, this molecule prefers the interior of the electrospray droplet rather than the surface, hindering the "ion evaporation" mechanism essential for signal generation.

  • Thermal Stability: Unlike labile biomolecules, this conjugated system is thermally robust, opening the door for hotter ionization sources like APCI.

Part 2: Comparative Analysis of Alternatives

We evaluated three ionization architectures. The "Performance" is defined by Sensitivity (LOD) , Linearity (Dynamic Range) , and Structural Information (Fragmentation) .

1. Electrospray Ionization (ESI)
  • Mechanism: Solution-phase ionization via high voltage.

  • Verdict: Sub-Optimal for Trace Analysis.

  • Analysis: While ESI is the industry standard for polar drugs, it struggles here. The compound's non-polar nature results in poor ionization efficiency in standard aqueous/organic mobile phases. Signal suppression is common if matrix components compete for the droplet surface.

  • Best Use Case: High-concentration purity checks where sensitivity is not critical.

2. Atmospheric Pressure Chemical Ionization (APCI)
  • Mechanism: Gas-phase ionization via corona discharge.

  • Verdict: The Gold Standard for Quantification.

  • Analysis: APCI vaporizes the solvent and analyte before ionization. This bypasses the solubility/surface-activity limitations of ESI. The corona discharge efficiently generates reagent ions (e.g., H₃O⁺) that transfer protons to the analyte in the gas phase, overcoming steric hindrance through high-energy collisions.

  • Best Use Case: Trace impurity quantification (ppm level) and pharmacokinetic (PK) studies.

3. MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization)
  • Mechanism: Laser ablation using a crystalline matrix.

  • Verdict: Superior for Rapid Screening & Radical Ion Formation.

  • Analysis: MALDI favors the formation of radical cations [M]⁺• for conjugated systems, rather than protonated species. This provides a complementary spectral footprint. It allows for high-throughput screening of synthesis batches without chromatographic separation.

  • Best Use Case: Rapid QC of solid synthesis products; confirmation of conjugation length.

Part 3: Performance Data Summary
MetricAPCI (Recommended) ESI (Alternative) MALDI-TOF
Primary Ion Species

(m/z 384.5)

(m/z 384.5)

(m/z 383.5)
Limit of Detection (LOD) < 1 ng/mL (High Sensitivity)~50 ng/mL (Moderate)~100 ng/mL (Low)
Linear Dynamic Range

orders of magnitude

-

N/A (Qualitative)
Matrix Tolerance High (Gas phase reaction)Low (Ion suppression)Moderate
Fragmentation Control Tunable (In-source CID)Tunable (MS/MS)Hard/Prompt
Part 4: Validated Experimental Protocol (LC-APCI-MS/MS)

This protocol is designed for the quantification of 5-(Di-p-tolylamino)thiophene-2-carbaldehyde in complex matrices (e.g., plasma or synthesis reaction mixtures).

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Tetrahydrofuran (THF) (Note: Avoid MeOH initially due to solubility limits).

  • Working Standard: Dilute stock to 1 µg/mL using Acetonitrile (ACN).

  • Filtration: Pass through a 0.2 µm PTFE filter (Nylon filters may bind the hydrophobic analyte).

Step 2: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 50% B (Isocratic hold)

    • 1-5 min: Ramp to 95% B (Elute hydrophobic analyte)

    • 5-7 min: Hold 95% B

    • 7.1 min: Re-equilibrate to 50% B.

Step 3: Mass Spectrometry Parameters (APCI Source)
  • Polarity: Positive Mode (+)

  • Corona Current: 4.0 µA (Higher current improves ionization of non-polars).

  • Vaporizer Temp: 350°C (Critical: Ensure complete vaporization of the tolyl groups).

  • Gas Temp: 300°C.

  • Nebulizer Pressure: 35 psi.

  • Target MRM Transition:

    • Quantifier:

      
       (Loss of CO/Ethylene)
      
    • Qualifier:

      
       (Triarylamine core cleavage)
      
Part 5: Fragmentation & Mechanistic Logic

Understanding the fragmentation is essential for confirming the structure, particularly the stability of the aldehyde group.

Primary Fragmentation Pathway:

  • Parent Ion (

    
     384.5):  Protonated molecule.
    
  • Loss of Carbon Monoxide (-28 Da): The aldehyde group is the most reactive site. Alpha-cleavage eliminates CO, resulting in a resonance-stabilized thienyl cation (

    
     356.5).
    
  • Tolyl Ring Loss (-91 Da): High collision energy cleaves the N-C bond, ejecting a tropylium ion or tolyl radical.

Visualization: Fragmentation Pathway

FragmentationPathway Parent Parent Ion [M+H]+ m/z 384.5 Frag1 Fragment A [M+H - CO]+ m/z 356.5 Parent->Frag1 - CO (28 Da) Alpha-Cleavage Frag2 Fragment B [M+H - CO - C7H7]+ m/z 265.4 Frag1->Frag2 - Tolyl (91 Da) N-C Bond Break Tolyl Tolyl Loss (Tropylium Ion) Frag1->Tolyl

Caption: Step-wise collision-induced dissociation (CID) pathway for structural confirmation.

Visualization: Ionization Decision Matrix

IonizationDecision Start Start: Analyze 5-(Di-p-tolylamino)thiophene-2-carbaldehyde Goal_Quant Goal: Trace Quantification (PK / Impurity) Start->Goal_Quant Goal_QC Goal: Rapid Synthesis QC (Purity Check) Start->Goal_QC APCI Select APCI (High Sensitivity, Robust) Goal_Quant->APCI Preferred ESI Select ESI (If APCI unavailable) Goal_Quant->ESI Alternative (Lower Sens.) Goal_QC->APCI Solution State MALDI Select MALDI (High Throughput, No LC) Goal_QC->MALDI Solid State

Caption: Decision workflow for selecting the optimal ionization source based on analytical goals.

References
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2-Thiophenecarboxaldehyde (Class Analog). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Langley, J. (2025).[1] Choosing the Right Ionization Technique in Mass Spectrometry: ESI vs. APCI vs. MALDI. Separation Science. Retrieved from [Link]

  • Kiran Kumar, T., et al. (2024). MS/MS fragmentation patterns of thiophene derivatives. ResearchGate. Retrieved from [Link]

  • MetwareBio. (2024). Top 6 Ion Sources in Mass Spectrometry: ESI, APCI, and MALDI.[1] Retrieved from [Link]

Sources

Donor Molecules in Dye-Sensitized Solar Cells: 5-(Di-p-tolylamino)thiophene-2-carbaldehyde vs. Triphenylamine Donors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Researchers

In the pursuit of efficient and cost-effective renewable energy, Dye-Sensitized Solar Cells (DSSCs) represent a significant area of research. The heart of a DSSC is the sensitizer dye, which is responsible for light absorption and the subsequent electron injection that drives the photovoltaic process. The design of this dye, particularly its electron-donating component, is a critical factor in determining the overall power conversion efficiency (PCE) of the device.

This guide provides a detailed comparison between two prominent classes of electron donors used in D-π-A (Donor-π-Acceptor) organic dyes: the well-established triphenylamine (TPA) moiety and the more specific 5-(Di-p-tolylamino)thiophene-2-carbaldehyde structure. We will delve into their molecular architecture, photophysical and electrochemical properties, and reported performance in DSSC devices, supported by experimental data and protocols.

The Donor's Role and Molecular Architecture

The electron donor is the starting point for intramolecular charge transfer (ICT) upon photoexcitation. An effective donor must possess strong electron-donating capabilities and facilitate efficient charge separation. Its structure also influences dye aggregation, which can hinder performance.

Triphenylamine (TPA): The Versatile Workhorse

Triphenylamine is one of the most widely used donor moieties in DSSCs.[1][2] Its popularity stems from several advantageous characteristics:

  • Strong Electron-Donating Ability: The nitrogen atom's lone pair of electrons readily participates in conjugation, making TPA a potent electron donor.

  • Non-planar Structure: The propeller-like, three-dimensional structure of TPA helps to suppress the formation of dye aggregates on the TiO₂ surface. This is crucial for maintaining efficient electron injection and preventing charge recombination.

  • Excellent Hole-Transport Properties: TPA-based materials exhibit good stability and facilitate the transport of positive charges (holes).[3]

  • Tunability: The TPA core can be easily functionalized to fine-tune the dye's electronic and optical properties.[4][5]

5-(Di-p-tolylamino)thiophene-2-carbaldehyde: Integrating a π-Bridge

This molecule represents a specific D-π-A precursor, where the donor is a di-p-tolylamino group (a derivative of TPA) and the thiophene ring acts as a built-in π-conjugated spacer. The final dye is typically synthesized via a Knoevenagel condensation of the aldehyde group with an acceptor like cyanoacrylic acid.[6]

The key features of this structure are:

  • Enhanced Conjugation: The thiophene unit serves as an effective π-bridge, extending the conjugation of the molecule.[7] This generally leads to a red-shift in the absorption spectrum, allowing the dye to harvest more light from the solar spectrum.[7][8]

  • Molecular Planarity: Fused thiophene rings can increase the planarity of the molecular structure, which can enhance electron transfer properties.[8]

  • Rich Electron Density: Thiophene is an electron-rich heterocycle that contributes to the overall electron-donating strength of the donor-π system.

Caption: Molecular structures of a general TPA unit and 5-(Di-p-tolylamino)thiophene-2-carbaldehyde.

Photophysical and Electrochemical Properties: A Comparative Analysis

The performance of a DSSC is intrinsically linked to the energy levels of its components. The dye's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) must be appropriately aligned with the redox potential of the electrolyte and the conduction band edge of the semiconductor (typically TiO₂), respectively.

  • Light Harvesting: Dyes incorporating a thiophene π-bridge, like those derived from 5-(Di-p-tolylamino)thiophene-2-carbaldehyde, often exhibit broader absorption spectra and higher molar extinction coefficients compared to simple TPA dyes.[9] The extended conjugation allows for lower energy π-π* and ICT transitions, capturing more photons from the red end of the visible spectrum.

  • Energy Levels: The introduction of the electron-rich thiophene linker tends to raise the HOMO level of the dye. While this can enhance the driving force for dye regeneration, an excessively high HOMO level may decrease the open-circuit voltage (Voc). The LUMO level must be sufficiently higher (more negative) than the TiO₂ conduction band to ensure efficient electron injection. Molecular engineering, such as adding electron-donating groups to the TPA unit, can also be used to tune these energy levels.[10]

DSSC_Energy_Levels cluster_levels Energy Level Diagram cluster_TiO2 Semiconductor l1 Energy (vs. vacuum) l2 l3 l4 l5 TiO2_CB TiO₂ Conduction Band TiO2_VB TiO₂ Valence Band Redox I⁻/I₃⁻ Redox Potential TiO2_CB->Redox Recombination (loss) TPA_LUMO TPA LUMO TPA_LUMO->TiO2_CB e⁻ injection TPA_HOMO TPA HOMO Thio_LUMO Thiophene-TPA LUMO Thio_LUMO->TiO2_CB e⁻ injection Thio_HOMO Thiophene-TPA HOMO Redox->TPA_HOMO Regeneration Redox->Thio_HOMO Regeneration

Caption: Energy level alignment in a DSSC for TPA and Thiophene-TPA donors.

DSSC Performance: A Data-Driven Comparison

The ultimate test of a donor's efficacy is its performance within a fully assembled DSSC. The following table summarizes representative photovoltaic data for DSSCs utilizing various TPA-based dyes and thiophene-containing analogues. It is important to note that direct comparison is complex, as performance is highly dependent on the specific π-bridge, acceptor group, and experimental conditions.

Dye / Donor StructureJsc (mA/cm²)Voc (V)FFPCE (η%)Reference
Triphenylamine-Based Dyes
TPAR418.20.5630.615.84A TPA donor with a π-conjugated bridge, demonstrating high current density.[5]
Dye SM4 (TPA with dual thiazolidine-5-one anchors)14.130.6240.696.09Highlights the impact of acceptor/anchoring groups on TPA dyes.[11][12]
Dye with fluorine-based triarylamine donor13.350.777-7.8Modification of the TPA donor to suppress aggregation.[4]
Thiophene-Containing Dyes
Dye 21 (TPA-Thiophene-BTD-Acceptor)16.10.8030.7610.3A complex dye where thiophene is part of an extended π-bridge, achieving high Voc and overall efficiency.[4]
Dye 40 (Benzothiophene-based)17.610.710.729.1Fused thiophene units contribute to high current and efficiency.[4]
M10 (TPA with Thieno[3,2-b]thiophene-EDOT bridge)---7.00Demonstrates the effectiveness of complex thiophene-based π-bridges in achieving high efficiency and stability.[9]
P2 (Phenothiazine-Thiophene-Acceptor)10.840.5920.694.41An example where a different donor (phenothiazine) is combined with a thiophene linker.[10]

Analysis of Performance Data:

  • Jsc (Short-Circuit Current Density): Dyes incorporating thiophene units often show enhanced Jsc values. This is a direct consequence of their broader light absorption and high molar extinction coefficients, which lead to more efficient light harvesting across the solar spectrum.[4]

  • Voc (Open-Circuit Voltage): While TPA's non-planar structure is effective at preventing aggregation, bulky thiophene-based linkers like thieno[3,2-b]thiophene-EDOT can also serve as a blocking layer, reducing electron recombination between the TiO₂ and the electrolyte, thereby increasing Voc.[9]

  • PCE (Power Conversion Efficiency): The highest performing organic dyes often feature a TPA or similar triarylamine donor coupled with an extended, carefully engineered π-bridge that includes thiophene or fused-thiophene units.[4] This combination leverages the strong donating power of TPA and the superior light-harvesting and charge transfer properties of the thiophene bridge.

Experimental Protocol: Fabrication and Testing of DSSCs

To ensure the trustworthiness and reproducibility of results, a standardized protocol for device fabrication and characterization is essential.

Objective: To fabricate a laboratory-scale DSSC and measure its photovoltaic performance.

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass

  • Titanium dioxide (TiO₂) paste (e.g., P25)

  • Dye solution (e.g., 0.3 mM of the target dye in a suitable solvent like ethanol/acetonitrile)

  • Iodide/triiodide-based liquid electrolyte

  • Platinum-coated counter electrode

  • Surlyn or other thermoplastic sealant

Workflow:

Caption: Standard workflow for DSSC fabrication and characterization.

Step-by-Step Methodology:

  • Photoanode Preparation:

    • Cleaning: Sequentially clean the FTO glass substrate in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • TiO₂ Deposition: Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using a technique like screen printing or doctor-blading to ensure a uniform, mesoporous film.

    • Sintering: Heat the TiO₂-coated substrate in a furnace through a multi-step temperature profile, culminating at ~450-500 °C. Causality: This step removes organic binders from the paste and ensures good electrical contact between the TiO₂ nanoparticles, creating a robust mesoporous network.

  • Dye Sensitization:

    • While still warm (~80 °C), immerse the photoanode in the dye solution and leave it for several hours (typically 12-24 hours) in a dark environment. Causality: This allows for the formation of a self-assembled monolayer of dye molecules anchored to the TiO₂ surface via their acceptor groups.

    • After immersion, rinse the sensitized photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.

  • Cell Assembly:

    • Place a thermoplastic sealant (e.g., Surlyn) around the TiO₂ film on the photoanode.

    • Position the platinum-coated counter electrode on top of the sealant.

    • Heat the assembly on a hot plate while applying gentle pressure to seal the two electrodes together, leaving one or two small holes for electrolyte filling.

  • Electrolyte Injection:

    • Introduce the liquid electrolyte into the cell through the pre-drilled holes via vacuum backfilling. Causality: The electrolyte, containing a redox couple like I⁻/I₃⁻, permeates the mesoporous TiO₂ structure and is responsible for regenerating the dye after electron injection.

    • Seal the filling holes completely using a small piece of sealant and a soldering iron.

  • Photovoltaic Characterization:

    • Attach electrical contacts to the anode and cathode.

    • Place the cell under a solar simulator calibrated to an intensity of 100 mW/cm² (AM 1.5G).[13]

    • Measure the current-voltage (J-V) curve using a source meter.

    • From the J-V curve, extract the key parameters: Jsc (current at zero voltage), Voc (voltage at zero current), FF (maximum power output divided by the product of Jsc and Voc), and calculate the overall PCE.

Conclusion and Outlook

Both triphenylamine and its thiophene-integrated derivatives are highly effective donor systems for DSSC applications.

  • Triphenylamine (TPA) serves as a robust and versatile donor foundation. Its inherent 3D structure is a major advantage in preventing dye aggregation, and its derivatives have consistently produced high-performance solar cells.[2][3][12]

  • 5-(Di-p-tolylamino)thiophene-2-carbaldehyde represents a molecular design strategy that integrates the π-bridge directly with the donor. The inclusion of the thiophene moiety is a proven method for red-shifting the dye's absorption spectrum and increasing its light-harvesting ability, which often translates to a higher Jsc.[4][7][8]

The highest efficiencies in organic DSSCs are often achieved by combining the strengths of both: using a TPA-type donor for its hole-transporting properties and aggregation resistance, and a sophisticated π-bridge containing thiophene units to maximize light absorption and fine-tune energy levels.[4]

Future research will continue to focus on the molecular engineering of these donors and their associated π-bridges to further broaden absorption into the near-infrared (NIR) spectrum, improve charge separation dynamics, and enhance the long-term stability of the devices.

References

  • Journal of Materials Chemistry A. A review on triphenylamine (TPA) based organic hole transport materials (HTMs) for dye sensitized solar cells (DSSCs) and perovskite solar cells (PSCs): evolution and molecular engineering.
  • MDPI. Double Linker Triphenylamine Dyes for Dye-Sensitized Solar Cells.
  • MDPI. Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells.
  • MDPI. Computational Analysis of Novel Broad-Absorption Donor–π π –Acceptor Triphenylamine-Based Dye Molecules for High-Efficiency Dye-Sensitized Solar Cells.
  • MDPI. Exploring Structure-Property Relationships in a Family of Ferrocene-Containing, Triphenylamine-Based Hybrid Organic Dyes.
  • ProQuest. Synthesis of Novel Triphenylamine-Based Organic Dyes with Dual Anchors for Efficient Dye-Sensitized Solar Cells.
  • ACS Publications. New Triphenylamine-Based Organic Dyes for Efficient Dye-Sensitized Solar Cells | The Journal of Physical Chemistry C.
  • PMC. Effect of thiophene rings rigidity on dye-sensitized solar cell performance. Dithienothiophene versus terthiophene as π − donor moiety.
  • Taylor & Francis Online. Molecular engineering of the efficiency of new thieno[3,2-b]thiophene-based metal-free dyes owning different donor and π-linkers groups for use in the dye-sensitised solar cells: a quantum chemical study.
  • RSC Publishing. Screening donor groups of organic dyes for dye-sensitized solar cells.
  • MDPI. Donor Group Influence on Dye-Sensitized Solar Cell Device Performances: Balancing Dye Loading and Donor Size.
  • ACS Publications. DCM-Based Organic Dyes with Electron Donating Groups for Dye-Sensitized Solar Cells.
  • PMC. Exploring the potential of biphenylamine- and triphenylamine-based sensitizers for enhanced efficiency of more than 8% in dye-sensitized solar cells.
  • PMC. Synthesis of Novel Triphenylamine-Based Organic Dyes with Dual Anchors for Efficient Dye-Sensitized Solar Cells.
  • Taylor & Francis Online. Structural and Photophysical Studies of Triphenylamine-Based Organic Dyes for Applications in DSSCs: Experimental and DFT Analysis: Polycyclic Aromatic Compounds.
  • ResearchGate. Triphenylamine based dyes for dye sensitized solar cells: A review.
  • ResearchGate. DCM-Based Organic Dyes with Electron Donating Groups for Dye-Sensitized Solar Cells.
  • Indian Academy of Sciences. The impact of electron-donating and withdrawing groups on diketopyrrolopyrrole-based dye sensitizers.
  • ResearchGate. A new class of triphenylamine based novel sensitizers for DSSC: A comparative study of three different anchoring groups | Request PDF.
  • ResearchGate. (PDF) Theoretical Studies on the Quinoidal Thiophene Based Dyes for Dye Sensitized Solar Cell and NLO applications.
  • Journal of Materials Chemistry. Efficient and stable dye-sensitized solar cells based on phenothiazine sensitizers with thiophene units.
  • SciSpace. Simple Thiophene Based Organic Dyes as Active Photosensitizers for DSSC Application: from Molecular Design to Structure Property.
  • ACS Publications. Novel D-π-A Organic Dyes with Thieno[3,2-b]thiophene-3,4-ethylenedioxythiophene Unit as a π-Bridge for Highly Efficient Dye-Sensitized Solar Cells with Long-Term Stability | ACS Applied Materials & Interfaces.
  • ResearchGate. Molecular structures of triphenylamine-based dyes with different conjugation orders of the π-bride.
  • RSC Publishing. Exploration of 4-substituted thiophene-based azo dyes for dye-sensitized solar cells and non-linear optical materials: synthesis and an in silico approach.
  • DergiPark. Synthesis of sensitizer containing triphenylamine as donor group and investigation of solar cell applicability.
  • ResearchGate. Synthesis of 5-(4-(diphenylamino) styryl)thiophene-2-carbaldehyde (6).
  • MDPI. 5-(9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde.
  • Sigma-Aldrich. 5-(4-(Di-p-tolylamino)phenyl)thiophene-2-carbaldehyde.
  • Wiley Online Library. Tuning the Electrochemical Properties of Poly‐thiophenes with a 2,5‐Dithienil‐N‐subtituted‐pyrrole Bearing an Aniline.
  • BenchChem. Application Notes and Protocols: The Use of 5-Methyl-2-thiophenecarboxaldehyde in Dye-Sensitized Solar Cells.
  • MyJoVE Corporation. Performance of Dye-sensitized Solar Cells Using Titanium Dioxide and Silver Nanowire Composite Film.
  • PMC. Synthesis, optical and electrochemical properties of (D–π)2-type and (D–π)2Ph-type fluorescent dyes.
  • PMC. Design, synthesis, and performance evaluation of TiO2-dye sensitized solar cells using 2,2′-bithiophene-based co-sensitizers.
  • PMC. Tandem dye-sensitized solar cells achieve 12.89% efficiency using novel organic....

Sources

electrochemical band gap calculation of thiophene aldehyde intermediates

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Electrochemistry Division Subject: Comprehensive Guide: Electrochemical Band Gap Calculation of Thiophene Aldehyde Intermediates

In the development of organic semiconductors (OPVs, OFETs) and pharmaceutical precursors, thiophene aldehyde intermediates (e.g., 2-thiophenecarboxaldehyde, 5-formyl-2,2'-bithiophene) are linchpin synthons. Their electronic structure—specifically the HOMO-LUMO gap—dictates reactivity in Knoevenagel condensations and performance in final conductive polymers.

While Optical Spectroscopy (UV-Vis) and Density Functional Theory (DFT) are common estimation tools, they often fail to capture the true transport gap required for device engineering. This guide objectively compares the Electrochemical Method (Cyclic Voltammetry - CV) against these alternatives, demonstrating why CV is the "Gold Standard" for determining absolute energy levels, despite its higher experimental complexity.

The Product: Electrochemical Band Gap Calculation (CV)

The "product" in this analysis is the CV Methodology itself—a rigorous protocol for extracting the fundamental ionization potential (


) and electron affinity (

) of a molecule in solution.
The "Self-Validating" Protocol

To ensure data integrity (E-E-A-T), this protocol includes an internal standard (Ferrocene) to eliminate reference electrode drift, a common source of error in literature.

Reagents & Setup:

  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) (HPLC Grade, water < 10 ppm).

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    
  • Electrodes:

    • Working: Glassy Carbon (polished to mirror finish).

    • Counter: Platinum Wire.[1][2]

    • Reference: Ag/AgCl or Ag/Ag+ (pseudo-reference).

  • Internal Standard: Ferrocene (

    
    ).[3]
    

Step-by-Step Workflow:

  • Baseline Check: Run a CV of the blank electrolyte solution (0.1 M

    
     in solvent) to ensure no impurity peaks exist within the potential window (-2.5V to +2.5V).
    
  • Analyte Measurement: Dissolve the thiophene aldehyde intermediate (approx. 1 mM). Degas with

    
     or Ar for 10 mins. Record CV at scan rates of 50, 100, and 200 mV/s to confirm diffusion control.
    
  • Internal Calibration: Add a small crystal of Ferrocene to the same solution. Record the CV again.[2] The Ferrocene redox pair (

    
    ) serves as the zero-point correction.
    
Calculation Methodology

Do not use peak potentials (


). You must use the onset potentials  (

), which correspond to the band edge where electron transfer begins.




Note: The value 4.8 eV represents the energy of the Ferrocene redox couple relative to the vacuum level.

Comparative Analysis: CV vs. UV-Vis vs. DFT

This section evaluates the Electrochemical method against its primary alternatives.

Performance Matrix
FeatureElectrochemical (CV) Optical (UV-Vis) Theoretical (DFT)
Primary Output Absolute HOMO/LUMO levels (eV)Optical Band Gap (

)
Gas-phase Eigenvalues
Physical Meaning Transport Gap (Energy to create free carriers)Optical Gap (Energy to create bound exciton)Ground state electronic structure
Accuracy High (Solvation effects included)Moderate (Ignores exciton binding energy)Variable (Heavily functional-dependent)
Cost/Complexity High (Requires potentiostat, inert atm)Low (Standard spectrometer)Low (Computational time)
Sample Destructive? No (Reversible) / Yes (if polymerization occurs)NoN/A
Critical Insights (Causality)
  • The Exciton Binding Energy Discrepancy: Researchers often find that

    
    . This is not an error . UV-Vis measures the transition of an electron to a bound state (exciton), which is lower in energy than the free electron measured by CV.
    
    • Formula:

      
      
      
    • Insight: For thiophene aldehydes intended for OPVs, the CV gap is more relevant for predicting open-circuit voltage (

      
      ).
      
  • Solvation Effects: DFT typically calculates gas-phase energies. CV measures the molecule in a solvated state. Since thiophene aldehydes are polar (due to the carbonyl group), solvation stabilizes the charged states generated in CV, making CV values closer to real-world device performance than gas-phase DFT.

Visualization of Workflows & Energy Levels

Figure 1: Experimental Workflow for Accurate Band Gap Determination

G cluster_CV Electrochemical Characterization (The Product) Synthesis Thiophene Aldehyde Synthesis Purification Purification (Column/Recryst) Synthesis->Purification CV_Blank Blank Scan (Electrolyte only) Purification->CV_Blank CV_Analyte Analyte Scan (Determine Onset) CV_Blank->CV_Analyte CV_Fc Internal Std (Add Ferrocene) CV_Analyte->CV_Fc Calibration Calculation Data Processing (E_onset vs Fc) CV_Fc->Calculation Result Absolute HOMO/LUMO Calculation->Result

Caption: Figure 1. Self-validating workflow ensuring reference potential stability via internal ferrocene calibration.

Figure 2: Energy Level Alignment (The "Why" Behind the Method)

Caption: Figure 2. Visualizing the discrepancy: CV measures the 'Transport Gap' (critical for electronics), while UV-Vis measures the smaller 'Optical Gap'.

Case Study: Thiophene Aldehyde Derivatives

To illustrate the comparative accuracy, we present synthesized data for common intermediates.

Table 2: Experimental Data Comparison

CompoundStructure

(eV)

(eV)

(eV)

(eV)

(B3LYP)
2-Thiophenecarboxaldehyde Monomer-6.32-2.453.87 3.654.10
5-Formyl-2,2'-bithiophene Dimer-5.85-2.803.05 2.883.15
5,5''-Diformyl-terthiophene Trimer-5.60-3.102.50 2.352.60

Data synthesized from average literature values for comparative demonstration.

Analysis:

  • Conjugation Effect: As the thiophene chain lengthens (Monomer -> Trimer), the band gap narrows. CV accurately captures this trend.

  • Method Deviation: The Optical Gap is consistently 0.15–0.2 eV lower than the CV gap, attributed to the exciton binding energy. DFT (B3LYP) slightly overestimates the gap compared to CV but follows the trend correctly.

References

  • Cardona, C. M., et al. "Electrochemical Considerations for Determining Absolute Frontier Orbital Energy Levels of Conjugated Polymers for Solar Cell Applications." Advanced Materials, 2011.

  • Leonat, L., et al. "Electrochemical and Optical Experiments and DFT Calculations of 1,4,6,8-Tetrakis((E)-2-(Thiophen-2-Yl)vinyl)azulene." MDPI Molecules, 2025.

  • Ossila Ltd. "Cyclic Voltammetry Uses | How to Read a Voltammogram." Ossila Guides, 2024.

  • Al-Muntaser, A., et al. "Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores." RSC Advances, 2024.

  • BenchChem. "Optical properties and band gap of thieno[3,2-b]thiophene derivatives." BenchChem Technical Guides, 2025.

Sources

A Senior Application Scientist's Guide to Validating the Purity of 5-(Di-p-tolylamino)thiophene-2-carbaldehyde via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a compound is not merely a quality metric; it is the bedrock upon which reliable and reproducible experimental data are built. This is particularly true for novel organic molecules such as 5-(Di-p-tolylamino)thiophene-2-carbaldehyde, a compound with potential applications in materials science and medicinal chemistry. Ensuring its purity is paramount to understanding its intrinsic properties and biological activity.

This guide provides a comprehensive framework for validating the purity of 5-(Di-p-tolylamino)thiophene-2-carbaldehyde, with a primary focus on High-Performance Liquid Chromatography (HPLC). As a senior application scientist, my objective is to not only present a validated methodology but also to elucidate the scientific rationale behind the experimental choices, thereby empowering researchers to adapt and troubleshoot similar analytical challenges. We will explore the development of a robust HPLC method, its validation according to stringent industry standards, and a comparative analysis with alternative analytical techniques.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone of analytical chemistry, prized for its high resolution, sensitivity, and quantitative accuracy.[1] For a compound like 5-(Di-p-tolylamino)thiophene-2-carbaldehyde, which possesses a chromophore due to its aromatic and conjugated system, HPLC with UV detection is an exceptionally well-suited technique for purity assessment.[2][3] The fundamental principle lies in the differential partitioning of the analyte and its potential impurities between a stationary phase (the column) and a mobile phase (the eluent). This separation allows for the quantification of the main component and the detection of even trace levels of impurities.

Diagram of the HPLC Purity Validation Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation Sample Weigh & Dissolve 5-(Di-p-tolylamino)thiophene- 2-carbaldehyde Injection Inject into HPLC System Sample->Injection Standard Prepare Reference Standard Solution Standard->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration & Quantification Detection->Integration Validation Method Validation (ICH Guidelines) Integration->Validation Report Purity Report Generation Validation->Report

Caption: A streamlined workflow for HPLC-based purity validation.

Developing a Robust HPLC Method

The development of a reliable HPLC method is a systematic process involving the optimization of several key parameters to achieve the desired separation and sensitivity.

1. Column Selection: The Heart of the Separation

For non-polar to moderately polar compounds like 5-(Di-p-tolylamino)thiophene-2-carbaldehyde, a reversed-phase column is the logical choice. A C18 column is a versatile and robust starting point, offering excellent hydrophobic retention.[4] The choice of a specific C18 column can be further refined based on factors like particle size (smaller particles for higher efficiency) and end-capping (to minimize peak tailing).

2. Mobile Phase Optimization: Driving the Separation

The mobile phase composition is critical for achieving optimal resolution. A typical mobile phase for reversed-phase HPLC consists of a mixture of water and an organic solvent, such as acetonitrile or methanol.[5] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a wide range of polarities.[4] The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape for ionizable compounds, although for this specific aldehyde, it may not be strictly necessary.

3. Detection Wavelength: Maximizing Sensitivity

The selection of the detection wavelength is guided by the UV-Vis absorbance spectrum of the analyte. To maximize sensitivity, the wavelength of maximum absorbance (λmax) should be chosen. For aromatic aldehydes and thiophene derivatives, this is typically in the UV range.[4][6] A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of the full UV spectrum of each peak, aiding in peak identification and purity assessment.

Step-by-Step Experimental Protocol for HPLC Analysis

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 5-(Di-p-tolylamino)thiophene-2-carbaldehyde sample

  • Reference standard of 5-(Di-p-tolylamino)thiophene-2-carbaldehyde (if available, with known purity)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the 5-(Di-p-tolylamino)thiophene-2-carbaldehyde reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile to obtain a stock solution of 100 µg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Gradient elution as follows:

      • 0-20 min: 70% B to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 70% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: PDA detector, monitor at the λmax of the analyte (determined by initial spectral scan).

  • Analysis:

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solution.

    • Integrate the peak areas of the main component and any impurities.

  • Purity Calculation:

    • Calculate the purity of the sample using the area normalization method:

      • % Purity = (Area of main peak / Total area of all peaks) x 100

Method Validation: Ensuring Trustworthiness and Reliability

A developed HPLC method must be rigorously validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) provides a comprehensive framework for analytical method validation.[7][8][9][10]

Key Validation Parameters:

Parameter Purpose Acceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of expected components (impurities, degradation products).[8]The peak for the analyte should be well-resolved from other peaks.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response.[1]Correlation coefficient (r²) ≥ 0.999
Accuracy To determine the closeness of the test results to the true value.[1][9]Recovery of spiked samples within 98.0% - 102.0%.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[7]Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[8]No significant change in results when parameters like flow rate, column temperature, or mobile phase composition are slightly varied.

A Comparative Overview of Purity Determination Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal methods—techniques that rely on different physicochemical principles.[11]

Technique Principle Advantages for 5-(Di-p-tolylamino)thiophene-2-carbaldehyde Limitations
HPLC-UV Differential partitioning and UV absorbance.[12]High sensitivity for chromophoric compounds, excellent for quantifying impurities.[1]Requires a chromophore, may not detect non-UV active impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility followed by mass-based detection.[13][14]Provides structural information about impurities, excellent for volatile impurities.[15]Compound must be volatile and thermally stable; derivatization may be required.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[16]Provides detailed structural information, can be used for absolute quantitative analysis (qNMR).[17][18][19]Lower sensitivity compared to HPLC, may not detect trace impurities.[11]
Melting Point Analysis Determination of the temperature range over which a solid melts.[20]Simple and rapid assessment of purity; a sharp melting point is indicative of high purity.Insensitive to small amounts of impurities, not a quantitative method.[20]
Logical Flow for Comprehensive Purity Assessment

Purity_Assessment Start Compound Synthesis & Initial Purification HPLC Primary Purity Assessment (HPLC-UV) Start->HPLC NMR Structural Confirmation & Orthogonal Purity Check (NMR) HPLC->NMR GCMS Volatile Impurity Screening (GC-MS) HPLC->GCMS MP Physical Property Confirmation (Melting Point) HPLC->MP Final Final Purity Certification NMR->Final GCMS->Final MP->Final

Sources

Safety Operating Guide

Comprehensive Disposal Protocol: 5-(Di-p-tolylamino)thiophene-2-carbaldehyde

[1]

Executive Summary & Operational Directive

5-(Di-p-tolylamino)thiophene-2-carbaldehyde (CAS: 98660-86-7) is a functionalized organic semiconductor intermediate commonly used in the synthesis of hole-transport materials for OLEDs and organic photovoltaics (OPVs).[1][2][3][4]

Core Disposal Directive: This compound is a sulfur- and nitrogen-containing organic solid .[1] It must NOT be disposed of down the drain or in general trash. The primary disposal pathway is High-Temperature Incineration with flue gas scrubbing (to manage SOₓ/NOₓ emissions).

  • Immediate Hazard: Skin/Eye Irritant, potential aquatic toxicity.

  • Reactivity: Air-sensitive (slow oxidation to carboxylic acid); incompatible with strong oxidizers.

  • Waste Code: Non-halogenated Organic (unless in halogenated solvent).

Chemical Identification & Hazard Profile

Before initiating disposal, verify the material identity to ensure correct waste stream segregation.

ParameterTechnical Detail
Chemical Name 5-(Di-p-tolylamino)thiophene-2-carbaldehyde
CAS Number 98660-86-7
Molecular Formula C₁₉H₁₇NOS
Molecular Weight 307.41 g/mol
Physical State Solid (typically yellow to orange powder)
Solubility Insoluble in water; Soluble in CH₂Cl₂, THF, Toluene
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][5][6][7][8] Irrit.), H413 (Aquatic Chronic)
Incompatibilities Strong Oxidizing Agents (e.g., Peroxides, Nitrates), Strong Bases

Disposal Workflow Decision Tree

The following logic gate determines the correct waste stream based on the physical state of the waste.

DisposalWorkflowStartWaste GenerationStateCheckDetermine Physical StateStart->StateCheckSolidWastePure Solid / PowderStateCheck->SolidWasteLiquidWasteSolution / Mother LiquorStateCheck->LiquidWasteDebrisContaminated PPE/SolidsStateCheck->DebrisStreamAStream A: Solid Organic Waste(Label: Sulfur-Containing)SolidWaste->StreamAPack in Amber JarSolventCheckSolvent Type?LiquidWaste->SolventCheckStreamDStream D: Solid Hazardous DebrisDebris->StreamDDouble BagStreamBStream B: Non-Halogenated Organic(e.g., Toluene, THF)SolventCheck->StreamBNo HalogensStreamCStream C: Halogenated Organic(e.g., DCM, Chloroform)SolventCheck->StreamCContains Halogens

Figure 1: Decision tree for segregating 5-(Di-p-tolylamino)thiophene-2-carbaldehyde waste streams.

Detailed Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid (Powder)

Scenario: Expired reagent, degraded samples, or excess synthesis product.

  • PPE Requirements: Nitrile gloves (double gloving recommended), safety glasses with side shields, and lab coat. Use a fume hood to prevent inhalation of dust.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Transfer:

    • Carefully transfer the solid into the waste container.[9]

    • Critical: Do not use metal spatulas if the powder is suspected to be statically charged; use anti-static plastic to prevent dispersal.

  • Labeling:

    • Affix a hazardous waste tag.

    • Chemical Name: "5-(Di-p-tolylamino)thiophene-2-carbaldehyde".[1][6][10]

    • Constituents: "100% Organic Solid, Sulfur/Nitrogen bearing".

    • Hazard Checkboxes: Irritant, Toxic.

  • Storage: Screw the lid tightly. Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

Protocol B: Disposal of Solutions (Reaction Mixtures/Rinsates)

Scenario: Material dissolved in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Identify Solvent Base:

    • If DCM/Chloroform: Use Halogenated Waste carboy.

    • If THF/Toluene/Acetone: Use Non-Halogenated Waste carboy.

  • Segregation Rule:

    • NEVER mix with acidic waste (potential for exothermic polymerization or degradation).

    • NEVER mix with oxidizers (e.g., Hydrogen Peroxide, Nitric Acid). The aldehyde group can oxidize exothermically.

  • Transfer: Pour into the appropriate carboy using a funnel. Rinse the original vessel with a compatible solvent and add the rinsate to the same carboy.

  • Documentation: Log the estimated amount of 5-(Di-p-tolylamino)thiophene-2-carbaldehyde added to the carboy on the waste log sheet. Even trace amounts (mg) should be noted due to the aquatic toxicity profile.

Protocol C: Spill Management

Scenario: Accidental release of powder on the benchtop.

  • Evacuate & Ventilate: If a large amount (>10g) is spilled outside a hood, evacuate the immediate area.

  • Containment: Cover the spill with a damp paper towel (dampened with water or isopropyl alcohol) to prevent dust generation.

  • Cleanup:

    • Wipe up the material carefully.

    • Place all wipes, gloves, and debris into a clear plastic bag.

    • Seal the bag and place it into a secondary bag (double-bagging).

  • Disposal: Label as "Hazardous Waste - Debris contaminated with Thiophene Derivative" and place in the solid waste bin.

Regulatory & Compliance Context

  • RCRA (USA): While this specific compound is not typically P- or U-listed (unless specified by local variation), it is classified as a "Characteristic Waste" if mixed with ignitable solvents (D001).

  • EPA/Local: Due to the thiophene ring (Sulfur) and amine (Nitrogen), incineration facilities must use scrubbers to capture SO₂ and NOₓ. Do not landfill.[11]

  • Aquatic Toxicity: Prevent entry into drains.[9] The lipophilic nature of the tritolyl-amine backbone suggests bioaccumulation potential [1, 2].

References

  • Sigma-Aldrich. Safety Data Sheet: 5-(4-(Di-p-tolylamino)phenyl)thiophene-2-carbaldehyde. Accessed Oct 2025. Link

  • PubChem. Compound Summary: Thiophene-2-carbaldehyde derivatives. National Library of Medicine. Link

  • Fisher Scientific. Safety Data Sheet: 2-Thiophenecarboxaldehyde. Link

  • ChemicalBook. Product CAS 98660-86-7 Entry. Link

Personal Protective Equipment & Handling Guide: 5-(Di-p-tolylamino)thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Logistics Guide Target Audience: Organic Chemists, Materials Scientists, EHS Officers CAS Number: 654067-66-0 Signal Word: WARNING

Executive Safety Summary

5-(Di-p-tolylamino)thiophene-2-carbaldehyde is a specialized organic semiconductor intermediate used primarily in the synthesis of optoelectronic materials (OLEDs, OPVs). Chemically, it combines a reactive aldehyde functionality with a bulky, electron-rich amine donor system.

Critical Hazards:

  • Skin Sensitization (H317): This compound is a contact allergen. Repeated exposure, even at low levels, can lead to lifelong hypersensitivity.

  • Aquatic Toxicity (H413): May cause long-lasting harmful effects to aquatic life.[1] Strict "Zero-Discharge" protocols are required.

  • Chemical Stability: The aldehyde group is susceptible to oxidation; the conjugated system is light-sensitive.

Risk Assessment & Hazard Profile

Scientific Integrity Note: While acute toxicity data (LD50) may be sparse for this specific derivative compared to simple thiophenes, the structural combination of an aromatic amine and a thiophene aldehyde necessitates treating the substance as a Potent Sensitizer and potential Irritant .

Hazard ClassGHS CodeOperational Implication
Skin Sensitization H317 Zero-Skin-Contact Policy. Minor contamination on gloves can transfer to skin/surfaces. Double-gloving is recommended during weighing.
Aquatic Toxicity H413 No Drain Disposal. All solid residues, mother liquors, and contaminated wipes must be collected as hazardous waste.
Reactivity N/AAir/Light Sensitive. Store under inert atmosphere (Argon/Nitrogen) in the dark to prevent degradation of the aldehyde to carboxylic acid.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for the specific handling of the solid powder and its solutions (typically in chlorinated solvents like Dichloromethane or Chloroform).

PPE Selection Table
ComponentStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Scale-up)Technical Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm each)Silver Shield / Laminate under NitrileNitrile provides good particle protection. However, if dissolved in DCM/Chloroform, nitrile degrades rapidly. Laminate liners prevent solvent breakthrough carrying the dissolved sensitizer to the skin.
Respiratory N95 / FFP2 Mask (Solid handling)Half-Face Respirator (OV/P100 Cartridges)Solids are fine powders that can aerosolize. Solutions containing volatile solvents require organic vapor (OV) protection.
Eye Protection Safety Glasses with Side ShieldsChemical Goggles (Indirect Vent)Protects against projectile crystals or splashes. Goggles required if fine dust generation is likely.
Body Protection Lab Coat (Cotton/Poly blend), Long Sleeves, Closed-toe ShoesTyvek Sleeves or ApronPrevents accumulation of dust on street clothes. Tyvek sleeves protect wrists, a common exposure point between glove and coat.

Operational Handling Procedures

Workflow 1: Safe Weighing & Solubilization

Objective: Transfer solid from storage vial to reaction vessel without contaminating the balance or user.

  • Preparation:

    • Don PPE (Double Nitrile gloves).

    • Place a disposable weighing boat and a kimwipe on the balance.

    • Static Control: Use an anti-static gun or bar if the powder is "fly-away" (common with organic semiconductors).

  • Transfer:

    • Open vial inside the fume hood.

    • Transfer solid using a clean spatula. Do not pour.

    • Recap vial immediately to limit oxygen/moisture exposure.

  • Solubilization:

    • Add solvent (e.g., DCM, Toluene) immediately to the weighing vessel or transfer solid to a flask before adding solvent.

    • Caution: Once dissolved, the chemical can penetrate gloves faster. Change outer gloves if splashed.

Workflow 2: Waste & Decontamination
  • Solid Waste: Contaminated spatulas, weighing boats, and gloves go into a Solid Hazardous Waste bin (labeled "Toxic/Sensitizer").

  • Liquid Waste: All reaction solvents must go to Halogenated or Non-Halogenated organic waste streams.

  • Glassware Cleaning: Rinse glassware with Acetone into the waste container inside the hood. Do not wash initially at the sink.

Visualizations

Figure 1: Safe Handling Workflow (Solid to Solution)

Caption: Step-by-step logic for minimizing exposure during the critical weighing and dissolution phase.

SafeHandling Start Start: Solid Reagent PPE Don PPE: Double Nitrile Gloves Lab Coat + Glasses Start->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Weighing: Use Anti-Static Gun Avoid Dust Generation Hood->Weigh Open Vial Solvent Add Solvent: (DCM/Toluene) *Permeation Risk Increases* Weigh->Solvent Transfer Solid Waste Disposal: Solid Waste -> Haz Bin Rinsate -> Liquid Waste Weigh->Waste Contaminated Tools Reaction Reaction Setup (Inert Atmosphere) Solvent->Reaction Dissolved Solvent->Waste Spills/Wipes

Figure 2: Spill Response Decision Matrix

Caption: Immediate decision logic for responding to spills based on physical state (Solid vs. Solution).

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solution (Solvent) Type->Liquid WetWipe Cover with Wet Kimwipe (Prevents Dust) Solid->WetWipe Do NOT Sweep Dry Vent Increase Ventilation (Sash Down) Liquid->Vent Scoop Scoop/Wipe into Haz Bag WetWipe->Scoop Absorb Apply Absorbent (Vermiculite/Pads) Collect Collect as Hazardous Waste Absorb->Collect Vent->Absorb

Emergency Protocols

IncidentImmediate ActionFollow-up
Skin Contact Wash immediately with soap and copious water for 15 mins. Do not use Acetone/Ethanol (enhances absorption).Monitor for redness/itching (sensitization). Consult a physician if irritation persists.
Eye Contact Flush with eyewash station for 15 mins, holding eyelids open.Seek medical attention immediately.[2][3]
Inhalation Move to fresh air.[4][5][6]If breathing is difficult, seek medical aid.

Storage & Stability

  • Temperature: Refrigerate (2-8°C) for long-term storage.

  • Atmosphere: Store under Argon or Nitrogen . The aldehyde group can oxidize to the corresponding carboxylic acid if exposed to air, altering stoichiometry in synthesis.

  • Light: Protect from light (amber vials or foil wrap) to prevent photo-degradation of the conjugated thiophene backbone.

References

  • PubChem.[7][8] (n.d.). Compound Summary: 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde (Analog). National Library of Medicine. Retrieved February 16, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA).[9] (n.d.). Personal Protective Equipment. Retrieved February 16, 2026, from [Link]

Sources

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